1-(Phenylsulfonyl)pyrrole
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-(benzenesulfonyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXRIUHKCOOMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168575 | |
| Record name | N-Benzenesulphonylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-82-4 | |
| Record name | 1-(Phenylsulfonyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylsulfonyl)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16851-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzenesulphonylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylsulfonylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Phenylsulfonyl)pyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7W226HWC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(Phenylsulfonyl)pyrrole synthesis from pyrrole and benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 1-(phenylsulfonyl)pyrrole, a key heterocyclic building block in organic synthesis. The phenylsulfonyl group serves as a valuable N-blocking and directing group, facilitating a variety of substitution reactions on the pyrrole (B145914) ring.[1][2] This guide details the prevalent synthetic methodologies, presents quantitative data in a comparative format, and offers a step-by-step experimental protocol.
Introduction
This compound is a versatile intermediate used in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2][3] Its preparation from pyrrole and benzenesulfonyl chloride is a fundamental transformation in heterocyclic chemistry. The reaction typically proceeds via the deprotonation of pyrrole followed by nucleophilic attack on the sulfur atom of the benzenesulfonyl chloride. Various reaction conditions have been explored to optimize the yield and purity of the final product.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported syntheses of this compound, allowing for easy comparison of different reaction conditions and their outcomes.
| Parameter | Method 1: Phase Transfer Catalysis [1][4] | Method 2: Alternative Work-up [5] |
| Pyrrole (molar eq.) | 1.0 | 1.0 |
| Benzenesulfonyl Chloride (molar eq.) | 1.5 | Not specified |
| Base | 50% aq. NaOH | Powdered NaOH |
| Catalyst | Tetrabutylammonium (B224687) hydrogensulfate | Not specified |
| Solvent | Toluene (B28343) | Not specified |
| Reaction Time | 3 hours | Not specified |
| Temperature | Room Temperature | Not specified |
| Yield | 87% | 84% |
| Melting Point (°C) | 86-87 | 88-89 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using a phase transfer catalysis approach, which has been reported to provide high yields.[1][4]
Method 1: Phase Transfer Catalysis[1][4]
Materials:
-
Pyrrole (0.69 mL, 10.0 mmol)
-
Benzenesulfonyl chloride (1.92 mL, 15.0 mmol)
-
Tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol)
-
50% aqueous sodium hydroxide (B78521) solution (10.0 mL)
-
Toluene (45.0 mL total)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
In a reaction vessel, combine pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL) in toluene (30.0 mL).
-
Stir the mixture at room temperature.
-
Slowly add a solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) dropwise over a period of 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic and aqueous phases.
-
Wash the organic phase sequentially with water and saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using silica gel as the stationary phase and a 30% dichloromethane/hexane mixture as the eluent.
-
The final product, this compound, is obtained as a white solid (1.81 g, 87% yield).[1]
Characterization:
-
Melting Point: 86-87 °C[1]
-
¹H NMR (300 MHz, CDCl₃): δ 6.30 (m, 2H), 7.17 (m, 2H), 7.50 (m, 2H), 7.57 (m, 1H), 7.84 (m, 1H), 7.87 (m, 1H)[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via phase transfer catalysis.
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
It is important to handle all chemicals with appropriate safety precautions. Benzenesulfonyl chloride is corrosive and lachrymatory. Pyrrole is harmful if swallowed or inhaled. Sodium hydroxide is a corrosive base. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
The synthesis of this compound from pyrrole and benzenesulfonyl chloride is a well-established and efficient reaction. The use of phase transfer catalysis provides a high-yielding and straightforward method for its preparation. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and utilize this important heterocyclic building block in their research and development endeavors.
References
physical and chemical properties of 1-(phenylsulfonyl)pyrrole
An In-depth Technical Guide to 1-(Phenylsulfonyl)pyrrole
Introduction
This compound is a heterocyclic building block of significant interest in organic synthesis. It is characterized by a pyrrole (B145914) ring N-substituted with a phenylsulfonyl group. This substituent serves not only as a protecting group for the pyrrole nitrogen but also as a directing group in various electrophilic substitution reactions, influencing the regioselectivity of these transformations.[1] Its utility is demonstrated in the synthesis of a variety of more complex pyrrole derivatives.[2][3] This document provides a comprehensive overview of the , detailed experimental protocols, and a summary of its reactivity.
Physical and Chemical Properties
The are summarized in the tables below. This data is essential for its handling, storage, and application in a laboratory setting.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 16851-82-4 | [4] |
| Molecular Formula | C₁₀H₉NO₂S | [4] |
| Molecular Weight | 207.25 g/mol | [5] |
| Appearance | Beige to light brown crystals or crystalline powder | [2][4] |
| Melting Point | 88-91 °C (lit.) | [2][4] |
| Boiling Point | 368.9 ± 25.0 °C (Predicted) | [2][4] |
| Density | 1.2784 (rough estimate) | [2][4] |
| Solubility | Soluble in Methanol | [2][4] |
| Storage Temperature | Room Temperature, Sealed in dry | [2][4] |
Chemical and Spectroscopic Properties
| Property | Value | Source |
| pKa | -8.50 ± 0.70 (Predicted) | [2][4] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 6.30 (m, 2H), 7.17 (m, 2H), 7.50 (m, 2H), 7.57 (m, 1H), 7.84 (m, 1H), 7.87 (m, 1H) | [2] |
| Refractive Index | 1.5250 (estimate) | [2][4] |
Experimental Protocols
Detailed methodologies for the synthesis and a representative reaction of this compound are provided below.
Synthesis of this compound
This protocol describes a phase-transfer catalyzed synthesis of this compound from pyrrole and benzenesulfonyl chloride.[2][3]
Materials:
-
Pyrrole (0.69 mL, 10.0 mmol)
-
Benzenesulfonyl chloride (1.92 mL, 15.0 mmol)
-
Toluene (B28343) (45.0 mL total)
-
Tetrabutylammonium (B224687) hydrogensulfate (0.34 g, 1.0 mmol)
-
50% aqueous sodium hydroxide (B78521) solution (10.0 mL)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/hexane mixture (30% dichloromethane)
Procedure:
-
In a suitable reaction vessel, a mixture of toluene (30.0 mL), pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL) is prepared.[2][3]
-
A solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) is added dropwise to the stirred reaction mixture over 15 minutes at room temperature.[2][3]
-
The reaction is stirred at room temperature for 3 hours, with progress monitored by thin-layer chromatography (TLC).[2][3]
-
Upon completion, the two phases of the reaction solution are separated.[2]
-
The organic phase is washed sequentially with water and saturated saline solution.[2]
-
The washed organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by flash column chromatography using a 30% dichloromethane/hexane mixture as the eluent to yield this compound as a white solid.[2]
Nitration of this compound
This protocol details the nitration of this compound, which primarily yields the 3-nitro derivative.[6]
Materials:
-
This compound (1.081 g, 5.2 mmol)
-
Fuming nitric acid (0.35 mL)
-
Acetic anhydride (B1165640) (5 mL total)
-
Ether
-
Calcium chloride (for drying)
-
Ice
Procedure:
-
A solution of fuming nitric acid (0.35 mL) in ice-cold acetic anhydride (2 mL) is prepared and allowed to warm to room temperature.[6]
-
This compound (1.081 g, 5.2 mmol) is dissolved in acetic anhydride (3 mL) and the solution is cooled to -10 °C.[6]
-
The nitric acid solution is added dropwise to the stirred this compound solution over approximately 5 minutes at -10 °C.[6]
-
The mixture is stirred for an additional hour at -10 °C.[6]
-
The reaction mixture is then poured onto approximately 150 g of ice.[6]
-
The aqueous mixture is extracted with ether.[6]
-
The combined organic extracts are washed with water, dried over calcium chloride, and the solvent is removed to yield the product.[6]
Visualizations
The following diagrams illustrate the synthesis workflow and a logical representation of the reactivity of this compound.
Caption: Synthesis workflow for this compound.
Caption: Reactivity of this compound in electrophilic substitutions.
Reactivity and Applications
This compound is primarily used as a versatile intermediate in organic synthesis.[7] The electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, but it also directs substitution primarily to the 3-position.[6]
-
Friedel-Crafts Reactions: Acylation and benzoylation of this compound are highly regiospecific, yielding the 3-substituted products in good yields.[6][8] However, the choice of Lewis acid catalyst can influence the regioselectivity, with some conditions favoring 2-substitution.[8] Tert-butylation also proceeds with high regioselectivity to give 3-tert-butyl-1-(phenylsulfonyl)pyrrole.[6]
-
Other Electrophilic Substitutions: Nitration, as detailed in the protocol above, also favors substitution at the 3-position.[6]
-
Synthesis of Pyrrole Derivatives: The phenylsulfonyl group can be removed under mild alkaline hydrolysis, providing a route to 3-acylpyrroles.[8] It is also a precursor for the synthesis of other derivatives such as this compound-2-boronic acid and 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride.[2][3]
Safety Information
This compound is an irritant and requires careful handling.
| Hazard Information | Details | Source |
| Hazard Symbols | Xi (Irritant), GHS07 | [2][4][7] |
| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][7] |
| Safety Description | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][2][7] |
| WGK Germany | 3 | [2][4] |
Conclusion
This compound is a valuable reagent in organic chemistry, offering a reliable method for the regioselective synthesis of 3-substituted pyrroles. Its physical properties are well-defined, and established protocols for its synthesis and subsequent reactions are readily available. The ability of the phenylsulfonyl group to act as both a protecting and a directing group, coupled with its straightforward removal, makes this compound an important tool for researchers and scientists in the field of drug development and materials science. Proper safety precautions should always be observed when handling this compound.
References
- 1. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound | 16851-82-4 [chemicalbook.com]
- 3. This compound | 16851-82-4 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. This compound - High purity | EN [georganics.sk]
- 8. researchgate.net [researchgate.net]
1-(Phenylsulfonyl)pyrrole CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)pyrrole, a key heterocyclic building block in organic synthesis. The document details its chemical identity, physical properties, and comprehensive spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, reproducible experimental protocol for its synthesis is provided. Visual aids in the form of diagrams for the synthetic pathway and analytical workflow are included to enhance understanding. This guide is intended to be an essential resource for researchers and professionals utilizing this compound in their work.
Chemical Identity and Physical Properties
This compound, also known as N-Phenylsulfonylpyrrole, is a stable, crystalline solid at room temperature.[1][2] The phenylsulfonyl group acts as a robust protecting group for the pyrrole (B145914) nitrogen, influencing its reactivity and enabling selective substitutions at other positions of the pyrrole ring.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 16851-82-4 | [3] |
| Molecular Formula | C₁₀H₉NO₂S | |
| Molecular Weight | 207.25 g/mol | [3] |
| Appearance | White to beige or light brown crystalline powder | [1] |
| Melting Point | 88-91 °C | [2] |
| Purity | >98.0% (GC) | [4] |
Spectral Data
The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.87 - 7.84 | m | 1H | Phenyl H |
| 7.57 | m | 1H | Phenyl H |
| 7.50 | m | 2H | Phenyl H |
| 7.17 | m | 2H | Pyrrole H (α) |
| 6.30 | m | 2H | Pyrrole H (β) |
| Solvent: CDCl₃, 300 MHz. Reference:[1] |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 139.0 | Phenyl C (ipso) |
| 134.0 | Phenyl C (para) |
| 129.5 | Phenyl C (ortho) |
| 127.0 | Phenyl C (meta) |
| 122.0 | Pyrrole C (α) |
| 112.0 | Pyrrole C (β) |
| Note: Actual experimental values may vary. This is a predicted spectrum based on typical chemical shifts. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1585 | Medium | Aromatic C=C Stretch |
| 1500-1400 | Strong | Aromatic C=C Stretch |
| 1380-1350 | Strong | Asymmetric SO₂ Stretch |
| 1190-1160 | Strong | Symmetric SO₂ Stretch |
| 1000-650 | Strong | C-H Bending |
| Note: These are characteristic ranges for the assigned functional groups. |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular Ion) |
| 141 | [M - SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 66 | [C₄H₄N]⁺ |
| Note: Fragmentation patterns can vary based on the ionization method. |
Experimental Protocol: Synthesis of this compound
The following protocol details a common and effective method for the synthesis of this compound.[1]
Materials:
-
Pyrrole
-
Benzenesulfonyl chloride
-
Tetrabutylammonium (B224687) hydrogensulfate
-
50% aqueous sodium hydroxide (B78521) solution
-
Dichloromethane
-
Hexane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a suitable reaction vessel, prepare a mixture of toluene (30.0 mL), pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL).
-
While stirring the mixture, slowly add a solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) dropwise over approximately 15 minutes.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, separate the organic and aqueous phases.
-
Wash the organic phase sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using silica gel as the stationary phase and a 30% dichloromethane/hexane mixture as the eluent.
-
The final product, this compound, is obtained as a white solid (yields of up to 87% have been reported).[1]
Diagrams and Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis Logic
This diagram outlines the logical workflow for the structural confirmation of the synthesized product using various spectroscopic methods.
Caption: Logical workflow for spectroscopic confirmation.
References
An In-depth Technical Guide to the Mechanism of Electrophilic Substitution on 1-(Phenylsulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Phenylsulfonyl)pyrrole serves as a pivotal substrate in organic synthesis, offering a unique platform for the introduction of various functional groups onto the pyrrole (B145914) ring. The phenylsulfonyl group, a strong electron-withdrawing moiety, significantly modifies the reactivity and regioselectivity of electrophilic substitution reactions compared to unsubstituted pyrrole. This technical guide provides a comprehensive overview of the mechanism governing these transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding the intricacies of how electrophiles interact with this compound is crucial for designing efficient synthetic routes to complex heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document aims to be an essential resource for researchers and professionals engaged in the development of novel molecules by leveraging the chemistry of N-protected pyrroles.
Introduction: The Role of the Phenylsulfonyl Group
The pyrrole ring is an electron-rich aromatic system, highly susceptible to electrophilic attack. Typically, electrophilic substitution on pyrrole occurs preferentially at the C2 position due to the greater stabilization of the cationic intermediate (arenium ion). However, the introduction of a phenylsulfonyl group at the nitrogen atom dramatically alters this landscape.
The -SO2Ph group is strongly electron-withdrawing, primarily through a negative inductive effect (-I) and a negative mesomeric effect (-M). This deactivates the pyrrole ring towards electrophilic attack, making the reactions generally slower than with pyrrole itself. More importantly, it profoundly influences the regiochemical outcome of the substitution. The deactivation is more pronounced at the C2 and C5 positions (α-positions) due to their proximity to the nitrogen atom. Consequently, electrophilic attack is often directed to the C3 and C4 positions (β-positions).
This directing effect is a powerful tool in organic synthesis, enabling the selective functionalization of the pyrrole ring at the less reactive C3 position, a task that is challenging with unprotected pyrrole. The interplay between the nature of the electrophile, the reaction conditions, and the electronic effects of the phenylsulfonyl group dictates the precise outcome of the substitution.
General Mechanism of Electrophilic Substitution
The electrophilic substitution on this compound follows the classical SEAr (Substitution Electrophilic Aromatic) mechanism. The general pathway can be visualized as a two-step process:
-
Formation of the σ-complex (arenium ion): The π-electron system of the pyrrole ring acts as a nucleophile, attacking the electrophile (E+). This leads to the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion. The formation of this intermediate is typically the rate-determining step of the reaction.
-
Deprotonation to restore aromaticity: A base present in the reaction mixture removes a proton from the carbon atom that has been attacked by the electrophile. This restores the aromaticity of the pyrrole ring and yields the substituted product.
The regioselectivity of the reaction is determined by the relative stability of the σ-complex formed upon attack at the C2 versus the C3 position.
Regioselectivity: C2 vs. C3 Attack
The phenylsulfonyl group's electron-withdrawing nature destabilizes the positive charge in the σ-complex. This destabilization is more pronounced when the attack occurs at the C2 position, as the positive charge is delocalized closer to the electron-deficient nitrogen atom. In contrast, attack at the C3 position leads to a σ-complex where the positive charge is further away from the nitrogen, resulting in a more stable intermediate. This difference in stability is the primary reason for the observed preference for C3 substitution.
Key Electrophilic Substitution Reactions
Nitration
Nitration of this compound provides a clear example of the directing effect of the phenylsulfonyl group.
| Reaction | Reagents | Temperature | Product(s) | Isomer Ratio (3-nitro:2-nitro) | Isolated Yield (%) |
| Nitration | Fuming HNO3, Acetic Anhydride (B1165640) | -10 °C | 3-Nitro-1-(phenylsulfonyl)pyrrole | ~30% 3-nitro, trace 2-nitro | 24 |
Experimental Protocol: Nitration of this compound [1]
-
To a solution of this compound (1.08 g, 5.2 mmol) in acetic anhydride (3 mL), cooled to -10 °C, is added dropwise a pre-cooled solution of fuming nitric acid (0.35 mL) in acetic anhydride (2 mL).
-
The reaction mixture is stirred at -10 °C for 1 hour.
-
The mixture is then poured onto ice (~150 g) and extracted with ether.
-
The combined organic extracts are washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.
-
The crude product, containing approximately 30% of 3-nitro-1-(phenylsulfonyl)pyrrole and a trace of the 2-nitro isomer, is obtained.
-
Recrystallization from methanol (B129727) affords the pure 3-nitro-1-(phenylsulfonyl)pyrrole as a pale yellow solid (321 mg, 24% yield).
Halogenation
Halogenation of this compound also demonstrates a preference for substitution at the C3 position. The choice of halogenating agent and reaction conditions can be tuned to control the degree of halogenation.
| Reaction | Reagents | Solvent | Product(s) | Yield (%) |
| Bromination | NBS | THF | 3-Bromo-1-(phenylsulfonyl)pyrrole | High |
| Dibromination | NBS (2 equiv.) | THF | 3,4-Dibromo-1-(phenylsulfonyl)pyrrole | High |
Experimental Protocol: Monobromination of a Pyrrole Derivative with NBS
Note: While a specific protocol for this compound is not detailed in the initial search, a general procedure for the selective monobromination of a protected pyrrole can be adapted.
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the NBS solution dropwise to the cooled pyrrole solution over a period of 30-60 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-bromo-1-(phenylsulfonyl)pyrrole.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a highly valuable reaction for introducing acyl groups. The regioselectivity is strongly dependent on the Lewis acid catalyst employed.
| Acylating Agent | Lewis Acid | Solvent | Predominant Product | Overall Yield of 3-Aroylpyrrole (after hydrolysis, %) |
| Aroyl Chlorides | AlCl3 | Dichloroethane | 3-Aroyl-1-(phenylsulfonyl)pyrrole | >50 |
| Aroyl Chlorides | BF3·OEt2 | Dichloroethane | 2-Aroyl-1-(phenylsulfonyl)pyrrole | - |
Experimental Protocol: Friedel-Crafts Acylation of this compound with Aluminum Chloride
-
To a stirred solution of this compound (3.4 mmol) in 1,2-dichloroethane (B1671644) (10 mL) at room temperature, add aluminum chloride (7.5 mmol).
-
Add the corresponding aroyl chloride (3.4 mmol) to the mixture.
-
Heat the solution to boiling and stir for 1.5 hours.
-
After cooling, pour the reaction mixture into cold water (50 mL) and stir vigorously.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude 3-aroyl-1-(phenylsulfonyl)pyrrole can be purified by chromatography or directly hydrolyzed to the corresponding 3-aroylpyrrole.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation of this compound is generally less regioselective and often results in lower yields compared to acylation. The reaction typically produces a mixture of 2- and 3-alkylated products.[2]
| Alkylating Agent | Lewis Acid | Product(s) | Observations |
| tert-Butyl chloride | AlCl3 | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole and trace of 2-tert-butyl isomer | Good yield of the 3-isomer |
| Isopropyl chloride | AlCl3 | Mixture of 2- and 3-isopropyl-1-(phenylsulfonyl)pyrrole | Low yield, mixture of isomers |
| Ethyl bromide | AlCl3 | Mixture of 2- and 3-ethyl-1-(phenylsulfonyl)pyrrole | Low yield, mixture of isomers |
Reaction Kinetics and Mechanistic Insights
Detailed kinetic studies on the electrophilic substitution of this compound are not extensively reported in the literature. However, based on the general principles of electrophilic aromatic substitution, the following can be inferred:
-
Rate-Determining Step: The formation of the σ-complex is the rate-determining step. The energy of the transition state leading to this intermediate will dictate the reaction rate.
-
Influence of the Phenylsulfonyl Group: The electron-withdrawing nature of the phenylsulfonyl group increases the activation energy for the formation of the σ-complex, thus slowing down the reaction compared to unsubstituted pyrrole.
-
Lewis Acid Catalysis: In Friedel-Crafts reactions, the Lewis acid plays a crucial role in activating the acylating or alkylating agent, making it a more potent electrophile. The nature of the Lewis acid can also influence the regioselectivity, as seen in the case of AlCl3 versus BF3·OEt2 in acylation. This suggests a complex interplay between the substrate, the electrophile, and the catalyst in the transition state.
Conclusion
The electrophilic substitution of this compound is a synthetically valuable transformation that allows for the regioselective functionalization of the pyrrole ring, primarily at the C3 position. The electron-withdrawing phenylsulfonyl group deactivates the ring and directs incoming electrophiles to the β-position, a feature that has been exploited in the synthesis of numerous complex molecules. This guide has provided a detailed overview of the underlying mechanisms, supported by quantitative data and experimental protocols for key reactions including nitration, halogenation, and Friedel-Crafts acylation and alkylation. For drug development professionals and synthetic chemists, a thorough understanding of these principles is paramount for the rational design of synthetic routes to novel pyrrole-containing compounds with potential therapeutic applications. Further research into the kinetics of these reactions would provide deeper insights and allow for more precise control over reaction outcomes.
References
An In-depth Technical Guide on the Role of the Phenylsulfonyl Group as a Protecting Group for Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the phenylsulfonyl group as a protecting group for the nitrogen atom of pyrrole (B145914). It covers the introduction, stability, and cleavage of this protecting group, supported by quantitative data, detailed experimental protocols, and a comparative analysis with other common protecting groups.
Introduction to the Phenylsulfonyl Protecting Group
The pyrrole ring is an electron-rich aromatic system susceptible to polymerization and uncontrolled reactions under acidic or strongly electrophilic conditions.[1] To facilitate selective functionalization, the pyrrole nitrogen is often protected with an electron-withdrawing group. The phenylsulfonyl (PhSO₂) group is a robust and versatile choice for this purpose.[1][2] Its strong electron-withdrawing nature significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards undesired side reactions and allowing for controlled chemical transformations.[1][3]
The phenylsulfonyl group is particularly valuable in directing electrophilic substitution reactions, such as Friedel-Crafts acylation, primarily to the C3 position of the pyrrole ring, a regioselectivity that can be difficult to achieve with an unprotected or differently protected pyrrole.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the protection and deprotection of pyrrole using the phenylsulfonyl group, as well as its stability under various conditions.
Table 1: N-Protection of Pyrrole (Phenylsulfonylation)
| Reagents | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Pyrrole, Phenylsulfonyl Chloride, 50% aq. NaOH | Dichloromethane (B109758) | Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663) (PTC) | Room Temp. | 20 h | 84% | [6] |
| Pyrrole, Phenylsulfonyl Chloride, powdered NaOH | Dichloromethane | Tetrabutylammonium Hydrogen Sulfate (PTC) | Room Temp. | - | 71% | [6] |
| Pyrrole, Benzenesulfonyl Chloride, 1.2 eq. NaOH | Dichloromethane | - | 0°C to RT | 2-4 h | 85-95% | [7] |
Table 2: Deprotection of N-Phenylsulfonylpyrrole
| Reagents | Solvent | Temperature | Time | Yield | Reference |
| KOH (1.5 eq.) | Ethanol (B145695) (EtOH) | 35°C | 16 h | High Yield | [2] |
| NaOH (3 eq.) | Methanol (B129727)/Water (9:1) | Room Temp. | Overnight | High Yield | [8] |
Table 3: Stability Profile of N-Phenylsulfonyl Group
| Condition | Reagents/Environment | Stability | Reference |
| Acidic Conditions | Generally stable to acidic conditions.[9] However, prolonged exposure to strong acids can lead to cleavage. | ||
| Trifluoroacetic Acid | Stable under conditions where some other protecting groups like N-Cbz are cleaved. | [8] | |
| Basic Conditions | Susceptible to cleavage with strong bases like NaOH or KOH, especially in alcoholic solvents. This is the basis for its removal.[2][8] | ||
| Reductive Conditions | Generally stable to many reducing agents. However, specific reductive conditions can be employed for cleavage. | ||
| Mg/MeOH | Can be used for the deprotection of sulfonyl groups under mild, one-electron reductive conditions.[9] | ||
| Electrochemical Reduction | Can be cleaved under mild electrochemical conditions.[10] | ||
| Other Reagents | |||
| AlCl₃, BF₃·OEt₂ (Lewis Acids) | Stable during Friedel-Crafts reactions.[5] | ||
| Pd catalysts | Generally stable under Suzuki-Miyaura coupling conditions where groups like Boc can be labile.[11] |
Experimental Protocols
3.1. Protection of Pyrrole with Phenylsulfonyl Chloride (Phase-Transfer Catalysis)
This protocol describes the synthesis of 1-(Phenylsulfonyl)pyrrole using phase-transfer catalysis, which is a convenient and high-yielding method.[6]
Materials:
-
Pyrrole
-
Phenylsulfonyl chloride
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Tetrabutylammonium hydrogen sulfate
-
Water
-
Magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a stirrer, add pyrrole (0.787 mol), dichloromethane (500 mL), tetrabutylammonium hydrogen sulfate (27.1 g), and 50% aqueous sodium hydroxide solution (640 mL).
-
Cool the stirred mixture in a cold water bath.
-
Add a solution of phenylsulfonyl chloride (212 g) in dichloromethane (80 mL) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 20 hours.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield a thick oil.
-
Crystallize the crude product from a dichloromethane/petroleum ether mixture.
-
Recrystallize the product from methanol to obtain pure this compound (yield: 84%).
3.2. Deprotection of this compound using Potassium Hydroxide
This protocol outlines the cleavage of the phenylsulfonyl group under basic conditions.[2]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (0.5 mmol) in ethanol (5.0 mL).
-
Add potassium hydroxide (1.5 mmol).
-
Stir the mixture at 35°C for 16 hours.
-
After the reaction is complete, add ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected pyrrole.
Workflow and Mechanisms
The following diagrams illustrate the key processes involving the phenylsulfonyl protecting group.
Caption: General workflow for the use of the phenylsulfonyl protecting group in pyrrole synthesis.
Caption: Simplified mechanism of base-catalyzed deprotection of this compound.
Comparative Analysis and Applications
Advantages of the Phenylsulfonyl Group:
-
Robustness: The phenylsulfonyl group is stable under a wide range of reaction conditions, including those involving strong acids and some reducing agents, where other protecting groups might fail.[9]
-
Electron-Withdrawing Effect: It effectively deactivates the pyrrole ring, preventing polymerization and allowing for cleaner reactions.[1][3]
-
Regiocontrol: It directs electrophilic substitution, particularly acylation, to the C3 position.[4]
-
Ease of Introduction: High yields can be achieved using convenient methods like phase-transfer catalysis.[6]
Disadvantages of the Phenylsulfonyl Group:
-
Harsh Deprotection Conditions: Removal often requires strong basic conditions, which may not be compatible with sensitive functional groups in the molecule.[12]
-
Difficulty of Cleavage: Compared to more labile protecting groups like Boc or SEM, the removal of the phenylsulfonyl group can be challenging.[11]
Comparison with Other Protecting Groups:
-
vs. N-Boc (tert-Butoxycarbonyl): The Boc group is easily removed under acidic conditions, offering an orthogonal deprotection strategy. However, it is less stable in certain reactions, such as Suzuki-Miyaura couplings, where the phenylsulfonyl group remains intact.[11]
-
vs. N-Ts (Tosyl): The tosyl group is very similar in its properties to the phenylsulfonyl group, offering strong electron-withdrawing effects and similar stability. The choice between them is often based on the specific substrate and desired reactivity.
-
vs. N-SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group is robust under many conditions but can be removed under milder, specific conditions (e.g., with fluoride (B91410) ions), providing another level of orthogonality in complex syntheses.[11]
Applications:
The use of the phenylsulfonyl protecting group is particularly advantageous in the synthesis of polysubstituted pyrroles, which are common motifs in natural products, pharmaceuticals, and materials science. Its ability to direct substitution and withstand a variety of reaction conditions makes it a valuable tool in multi-step synthetic sequences.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
electronic effects of the phenylsulfonyl group on the pyrrole ring
An In-depth Technical Guide on the Electronic Effects of the Phenylsulfonyl Group on the Pyrrole (B145914) Ring
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylsulfonyl group is a powerful electron-withdrawing substituent that profoundly influences the electronic properties and reactivity of the pyrrole ring. This technical guide provides a comprehensive analysis of these electronic effects, detailing the inductive and resonance contributions that lead to significant deactivation of the pyrrole ring towards electrophilic substitution. We present quantitative data, including spectroscopic characteristics and Hammett constants, to elucidate these effects. Furthermore, this document outlines the impact on regioselectivity, shifting electrophilic attack from the typical C2 position to the C3 position under certain conditions, a feature of significant synthetic utility. Detailed experimental protocols for the synthesis of 1-(phenylsulfonyl)pyrrole and its subsequent reactions are provided, alongside its applications as a protecting and directing group in organic synthesis and drug development.
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Its electron-rich nature typically leads to high reactivity towards electrophiles, with a strong preference for substitution at the C2 position. However, modulation of this inherent reactivity is crucial for the synthesis of complex, specifically substituted pyrrole derivatives.
Attaching a phenylsulfonyl (-SO₂Ph) group to the pyrrole nitrogen dramatically alters the ring's electronic landscape. This substituent serves not only as a robust protecting group for the nitrogen but also as a powerful electronic modulator and directing group. Understanding the electronic interplay between the phenylsulfonyl group and the pyrrole ring is paramount for designing synthetic routes to novel therapeutics and functional materials. This guide explores the theoretical underpinnings of these effects, supported by empirical data and practical experimental procedures.
Electronic Effects of the Phenylsulfonyl Group
The net electronic effect of the phenylsulfonyl group is strongly electron-withdrawing, which can be attributed to a combination of inductive and resonance effects.
Inductive and Resonance Effects
The sulfonyl group (-SO₂-) is characterized by a central sulfur atom in a high oxidation state, bonded to two highly electronegative oxygen atoms. This configuration results in a strong inductive electron withdrawal (-I effect) , pulling electron density from the pyrrole ring through the nitrogen atom.
Simultaneously, the sulfonyl group exerts a mesomeric or resonance electron-withdrawing effect (-M effect) . The lone pair of electrons on the pyrrole nitrogen, which is responsible for the ring's high electron density and aromaticity, can be delocalized into the d-orbitals of the sulfur atom. This delocalization reduces the electron density within the pyrrole ring, thereby deactivating it.
Caption: Resonance delocalization in this compound.
Quantitative Analysis
The electron-withdrawing nature of the phenylsulfonyl group is quantified by its Hammett substituent constants. Spectroscopic data further corroborates the significant electronic perturbation of the pyrrole ring.
Table 1: Hammett Substituent Constants
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
|---|---|---|
| -SO₂CH₃ | 0.68 | 0.72 |
| -SO₂Ph | ~0.7 | ~0.8 |
Data adapted from established Hammett constant tables. The values indicate a strong electron-withdrawing capability through both inductive and resonance effects.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Values (Solvent: CDCl₃) | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.8-7.9 (m, 2H, ortho-Ph), δ 7.5-7.6 (m, 3H, meta/para-Ph), δ 7.15 (t, 2H, H2/H5), δ 6.30 (t, 2H, H3/H4) | The downfield shift of pyrrole protons compared to unsubstituted pyrrole (δ 6.68 for H2/H5, δ 6.10 for H3/H4) indicates deshielding due to reduced electron density. |
| ¹³C NMR | δ 122.1 (C2/C5), δ 113.8 (C3/C4) | Downfield shifts relative to pyrrole (δ 118.5 for C2/C5, δ 108.2 for C3/C4) confirm the electron-withdrawing effect on the ring carbons. |
| IR | ~1380 cm⁻¹, ~1180 cm⁻¹ | Strong absorptions corresponding to the asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfonyl group. |
Impact on Reactivity and Regioselectivity
The primary consequence of the phenylsulfonyl group's electronic effects is a marked decrease in the pyrrole ring's reactivity towards electrophiles and a significant change in the preferred position of substitution.
Deactivation Towards Electrophilic Substitution
This compound is considerably deactivated compared to pyrrole. Reactions that proceed readily with pyrrole, such as Vilsmeier-Haack formylation, require much more vigorous conditions and often result in poor yields when performed on the N-sulfonylated derivative. Similarly, reactions like HIO₃/I₂ iodination fail altogether, highlighting the extent of the deactivation. This reduced reactivity makes the phenylsulfonyl group an excellent N-protecting group, stabilizing the pyrrole ring against degradation and unwanted side reactions under various conditions.
Regioselectivity
While pyrrole undergoes electrophilic substitution almost exclusively at the C2 position, this compound exhibits more complex and synthetically useful regioselectivity.
-
Acylation: Friedel-Crafts acylation and benzoylation are strongly regiospecific, providing good yields of the 3-substituted product. This is a synthetically valuable outcome, as direct C3-acylation of simple pyrroles is otherwise challenging.
-
Alkylation: Friedel-Crafts alkylation gives mixtures of C2 and C3 isomers. The product ratio is sensitive to the alkylating agent and reaction conditions. For instance, tert-butylation gives the 3-isomer in excellent yield, while ethylation and isopropylation produce mixtures.
-
Other Substitutions: Cyanation using chlorosulfonyl isocyanate and formylation with dichloromethyl butyl ether/AlCl₃ result in 2-substitution .
This variable regioselectivity is attributed to a complex interplay between the electronic deactivation, the nature of the electrophile, and the stability of the cationic Wheland intermediate. Attack at C3 leads to a carbocation that can be stabilized by the nitrogen lone pair without placing an adjacent positive charge on the nitrogen atom, which is already electron-deficient due to the sulfonyl group.
Caption: Electrophilic substitution pathways for this compound.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from Anderson et al.
Materials:
-
Pyrrole
-
Potassium hydroxide (B78521) (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Benzenesulfonyl chloride
-
Dichloromethane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Methanol
Procedure:
Stability of 1-(Phenylsulfonyl)pyrrole: A Technical Guide for Researchers
An in-depth examination of the chemical stability and reaction pathways of 1-(phenylsulfonyl)pyrrole under acidic and basic conditions, providing essential data and methodologies for its application in research and drug development.
Introduction
This compound is a crucial heterocyclic building block in organic synthesis. The phenylsulfonyl group serves as an effective N-protecting group for the pyrrole (B145914) ring, modulating its reactivity and directing electrophilic substitution.[1] A thorough understanding of its stability and the conditions required for its cleavage is paramount for its effective use in multi-step syntheses. This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions, complete with experimental protocols and proposed reaction mechanisms.
Stability Profile of this compound
The stability of the N-S bond in this compound is highly dependent on the pH of the medium. Generally, the compound is readily susceptible to cleavage under basic conditions, while its stability under acidic conditions is more nuanced and dependent on the specific acid and reaction conditions.
Stability under Basic Conditions
This compound is generally considered unstable under basic conditions, undergoing hydrolysis to yield pyrrole and benzenesulfonic acid or its salt. This lability is frequently exploited for the deprotection of the pyrrole nitrogen. The cleavage is typically achieved using common bases such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent or water. The term "mild alkaline hydrolysis" is often used to describe this transformation, indicating that the reaction proceeds readily without the need for harsh conditions.[2]
Stability under Acidic Conditions
The stability of this compound in the presence of acids is less straightforward. The N-phenylsulfonyl group is generally stable to Lewis acids, which are commonly employed as catalysts in electrophilic substitution reactions such as Friedel-Crafts acylation and alkylation.[2] This stability allows for the functionalization of the pyrrole ring without cleavage of the protecting group.
However, the stability towards strong protic (Brønsted-Lowry) acids is less well-documented. Some studies on N-arylsulfonamides suggest that deprotection can be achieved under strongly acidic conditions, for instance, with trifluoromethanesulfonic acid.[3] It is important to note that for electron-rich aromatic systems like pyrrole, side reactions such as sulfonyl group migration may occur under these conditions.[3] There is a notable lack of specific data on the decomposition or reaction kinetics of this compound in common mineral acids like HCl or H₂SO₄.
Quantitative Data Summary
A significant gap exists in the scientific literature regarding quantitative kinetic data (e.g., rate constants, half-lives, and pH-rate profiles) for the hydrolysis of this compound under both acidic and basic conditions. The available information is largely qualitative.
| Condition Category | Reagent/Condition | Temperature | Solvent | Stability | Outcome |
| Basic | Aqueous NaOH | Room Temperature | Water | Unstable | N-S Bond Cleavage |
| Basic | KOH | 35 °C | Ethanol (B145695) | Unstable | N-S Bond Cleavage |
| Acidic (Lewis) | AlCl₃, BF₃·OEt₂ | Various | Dichloromethane, etc. | Stable | Ring Substitution |
| Acidic (Protic) | Strong Acids (e.g., CF₃SO₃H) | Not Specified | Not Specified | Potentially Unstable | N-S Bond Cleavage or Rearrangement |
| Acidic (Protic) | Common Mineral Acids (e.g., HCl, H₂SO₄) | Not Specified | Not Specified | Data Not Available | Data Not Available |
Experimental Protocols
The following is a detailed protocol for the deprotection of a this compound derivative under basic conditions.
Protocol 1: Basic Hydrolysis of a Substituted this compound
This protocol describes the cleavage of the N-sulfonyl group from a generic substituted this compound (2a).
Materials:
-
Substituted this compound (2a) (0.5 mmol)
-
Potassium hydroxide (KOH) (1.5 mmol)
-
Ethanol (EtOH) (5.0 mL)
Procedure:
-
In a suitable reaction vessel, dissolve the substituted this compound (2a) (0.5 mmol) in ethanol (5.0 mL).
-
Add potassium hydroxide (1.5 mmol) to the solution.
-
Stir the reaction mixture at 35 °C for 16 hours.
-
Upon completion, the reaction can be worked up by neutralizing the base, followed by extraction of the deprotected pyrrole product.
Reaction Mechanisms and Pathways
While definitive, experimentally validated mechanisms for the hydrolysis of this compound are not extensively reported, plausible pathways can be proposed based on the general chemistry of sulfonamides.
Proposed Mechanism under Basic Conditions
Under basic conditions, the cleavage of the N-S bond is likely initiated by the nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom of the sulfonyl group. This is proposed to proceed via an S_N2-type mechanism at the sulfur center.
Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.
Proposed Mechanism under Acidic Conditions
The mechanism for acid-catalyzed hydrolysis is more speculative due to the lack of experimental data. A plausible pathway involves the initial protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. Subsequent nucleophilic attack by water, followed by cleavage of the N-S bond, would lead to the final products.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Conclusion and Future Outlook
This compound is a versatile synthetic intermediate whose stability is critically dependent on the reaction conditions. It is readily cleaved under mild basic conditions, a property that is widely utilized for N-deprotection. Conversely, it exhibits considerable stability towards Lewis acids, enabling a range of electrophilic substitution reactions on the pyrrole ring.
A significant knowledge gap remains concerning the quantitative aspects of its stability, particularly under various acidic conditions. Future research efforts should be directed towards kinetic studies to establish pH-rate profiles and to elucidate the precise mechanisms of hydrolysis. Such data would be invaluable for optimizing reaction conditions and for the rational design of synthetic routes involving this important heterocyclic building block. For professionals in drug development, a more profound understanding of the stability of the N-sulfonyl bond is crucial for predicting the metabolic fate and degradation pathways of drug candidates containing this moiety.
References
Solubility Profile of 1-(Phenylsulfonyl)pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(phenylsulfonyl)pyrrole in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information, inferred solubility from purification methods, and provides a detailed experimental protocol for determining precise solubility parameters.
Introduction to this compound
This compound is a heterocyclic building block utilized in various organic syntheses.[1][2] The phenylsulfonyl group acts as a protecting and directing group, influencing the reactivity of the pyrrole (B145914) ring.[1][2] Its applications are prominent in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Understanding its solubility is crucial for reaction setup, purification, and formulation development.
Qualitative Solubility of this compound
The compound is described as being soluble in methanol, ethanol, and chloroform. This suggests that this compound, a polar molecule, dissolves in polar protic and polar aprotic solvents. The presence of the polar sulfonyl group and the aromatic rings contributes to its ability to interact with these solvents.
Furthermore, purification procedures for this compound frequently involve recrystallization from a mixture of dichloromethane (B109758) and petroleum ether or hexanes. This indicates that it is soluble in dichloromethane (a polar aprotic solvent) and less soluble in nonpolar solvents like petroleum ether and hexanes, a common characteristic exploited for crystallization.
Table 1: Summary of Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Qualitative Solubility |
| Polar Protic | Methanol, Ethanol | Soluble |
| Polar Aprotic | Chloroform, Dichloromethane | Soluble |
| Nonpolar | Petroleum Ether, Hexanes | Sparingly soluble to insoluble (used as an anti-solvent for recrystallization) |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Principle of "Like Dissolves Like"
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Phenylsulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1-(phenylsulfonyl)pyrrole. While a definitive crystal structure for the parent compound is not publicly available, this document synthesizes data from crystallographic studies of closely related derivatives and theoretical investigations to offer a comprehensive understanding of its key structural features. This information is crucial for applications in medicinal chemistry, materials science, and organic synthesis where the phenylsulfonyl group serves as a versatile protecting and directing group.
Molecular Structure
The molecular structure of this compound consists of a planar five-membered pyrrole (B145914) ring covalently bonded to a phenylsulfonyl group via the nitrogen atom. The key structural parameters, including bond lengths, bond angles, and dihedral angles, have been inferred from X-ray crystallographic data of substituted derivatives, namely 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde and 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole.[1][2] Theoretical calculations on the closely related 1-(p-tolylsulfonyl)pyrrole provide further insights into the molecule's geometry.[3]
Bond Lengths and Angles
The covalent bonding within the this compound scaffold is characterized by standard bond lengths and angles for sp²-hybridized carbon and nitrogen atoms and the sulfonyl group. The geometry around the sulfur atom is a distorted tetrahedron. The pyrrole ring is expected to maintain its planarity. The sum of the angles at the nitrogen atom in a related crystal structure is 360.0°, confirming its sp² hybridization.[1]
Table 1: Key Crystallographic Data for this compound Derivatives
| Parameter | 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde[1] | 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole[2] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 9.0257 (3) | 6.6248 (4) |
| b (Å) | 12.6240 (5) | 9.7172 (6) |
| c (Å) | 11.9914 (5) | 21.2083 (11) |
| α (°) | 90 | 90 |
| β (°) | 97.700 (2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1353.99 (9) | 1365.27 (14) |
| Z | 4 | 4 |
Molecular Conformation
The most significant conformational feature of this compound is the relative orientation of the phenyl and pyrrole rings. This is defined by the dihedral angle between the mean planes of the two aromatic systems.
Dihedral Angle
Crystallographic studies of substituted this compound derivatives consistently show a nearly perpendicular arrangement of the pyrrole and phenyl rings. This conformation minimizes steric hindrance between the ortho protons of the phenyl ring and the protons on the pyrrole ring.
Table 2: Dihedral Angles in this compound Derivatives
| Compound | Dihedral Angle between Pyrrole and Phenyl Rings (°) |
| 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde[1][4] | 88.7 (1) |
| 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole[2] | 78.79 (12) |
Theoretical calculations on 1-(p-tolylsulfonyl)pyrrole also support a twisted conformation.[3] This perpendicular arrangement is a critical factor in understanding the electronic communication between the two ring systems and the reactivity of the molecule.
Experimental Protocols
X-ray Crystallography
The structural data presented for the derivatives of this compound were obtained through single-crystal X-ray diffraction. A general protocol for this technique involves:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 293 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on an area detector as the crystal is rotated. For the analysis of 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, a Bruker Kappa APEXII area-detector diffractometer was used.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². For the dimethyl derivative, the structure was solved and refined to a final R-factor of 0.048.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound and its derivatives in solution. A typical experimental protocol for obtaining an NMR spectrum is as follows:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned, and the appropriate pulse sequence is applied to acquire the free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Biological Relevance and Signaling Pathways
While this compound itself is primarily utilized as a chemical intermediate, the N-phenylsulfonyl-1H-pyrrole scaffold is present in molecules with significant biological activity. Derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) and as thromboxane (B8750289) A₂ receptor antagonists.[5][6]
The following diagram illustrates a simplified, hypothetical signaling pathway involving a generic G-protein coupled receptor (GPCR), such as mGlu4, where a this compound derivative could act as a PAM.
References
- 1. 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigations on the molecular structure, FT-IR, FT-Raman and NMR spectra of 1-(p-tolylsulfonyl) pyrrole by theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
review of the chemistry of N-sulfonylated pyrroles
An In-depth Technical Guide to the Chemistry of N-Sulfonylated Pyrroles for Researchers, Scientists, and Drug Development Professionals.
Introduction
N-sulfonylated pyrroles are a pivotal class of heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry. The introduction of a sulfonyl group onto the pyrrole (B145914) nitrogen atom profoundly influences the ring's electronic properties, reactivity, and biological activity. This modification enhances the pyrrole's stability, modulates its aromaticity, and provides a versatile handle for further functionalization. Consequently, N-sulfonylated pyrroles serve as crucial intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1][2][3]
This technical guide provides a comprehensive overview of the chemistry of N-sulfonylated pyrroles, focusing on their synthesis, reactivity, and applications, particularly in the realm of drug discovery.[4][5] It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key chemical pathways.
Synthetic Methodologies for N-Sulfonylated Pyrroles
The synthesis of N-sulfonylated pyrroles can be achieved through a variety of methods, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. Key approaches include the direct sulfonylation of pre-formed pyrroles and de novo synthesis from acyclic precursors.
Direct N-Sulfonylation of Pyrroles
The most straightforward approach to N-sulfonylated pyrroles involves the reaction of a pyrrole with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a base.
Experimental Protocol: General Procedure for N-Sulfonylation
A solution of pyrrole (1.0 eq.) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) is cooled to 0 °C. A base, such as sodium hydride (NaH, 1.1 eq.) or triethylamine (B128534) (TEA, 1.2 eq.), is added, and the mixture is stirred for 15-30 minutes. The desired sulfonyl chloride (1.1 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Logical Relationship: Direct N-Sulfonylation of Pyrrole
Caption: Direct N-sulfonylation of pyrrole using a sulfonyl chloride and a base.
De Novo Synthesis of the Pyrrole Ring
De novo methods construct the N-sulfonylated pyrrole ring from acyclic precursors, often allowing for greater control over the substitution pattern.
A rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles (formed in situ from terminal alkynes and N-sulfonyl azides) with alkenyl alkyl ethers provides a streamlined route to substituted pyrroles.[1][6]
Experimental Protocol: One-Pot Synthesis of Substituted Pyrroles
To a solution of the terminal alkyne (1.2 eq.) and N-sulfonyl azide (B81097) (1.0 eq.) in a suitable solvent, a copper(I) catalyst is added for the cycloaddition to form the 1-sulfonyl-1,2,3-triazole. After the formation of the triazole, the alkenyl alkyl ether (1.5 eq.) and a rhodium catalyst (e.g., Rh2(OAc)4) are added. The reaction mixture is heated to 80 °C in a solvent like 1,2-dichloroethane (B1671644) (DCE) until the reaction is complete.[1] The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the N-sulfonylated pyrrole.
Experimental Workflow: Rhodium-Catalyzed Pyrrole Synthesis
Caption: One-pot synthesis of N-sulfonylated pyrroles from terminal alkynes.
A three-step sequence starting from commercially available aminoacetaldehyde dimethyl acetal (B89532) allows for the construction of the pyrrole scaffold. This method involves the formation of a sulfonamide, followed by a Michael addition to an alkyne with an electron-withdrawing group, and subsequent intramolecular cyclization.[2]
N-substituted sulfonyl maleimides (1H-Pyrrole-2,5-diones) can be synthesized via the condensation of sulfonamides and maleic anhydride (B1165640) derivatives, often catalyzed by a heteropolyacid like H6P2W18O62.[7]
Table 1: Comparison of Synthetic Methods for N-Sulfonylated Pyrroles
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages |
| Direct N-Sulfonylation | Pyrrole, Sulfonyl Chloride | NaH, TEA | Good to Excellent | Straightforward, readily available starting materials. |
| From Terminal Alkynes | Terminal Alkyne, N-Sulfonyl Azide, Alkenyl Alkyl Ether | Cu(I), Rh2(OAc)4 | Good to Excellent[1] | One-pot procedure, high efficiency.[1] |
| From N-Sulfonyl Enamines | Aminoacetaldehyde dimethyl acetal, Alkyne | Acid promoters | Moderate to Good | Access to specific substitution patterns.[2] |
| Condensation Reaction | Sulfonamide, Maleic Anhydride | H6P2W18O62 | High | Green catalyst, simple work-up.[7] |
Reactivity and Diversification of N-Sulfonylated Pyrroles
The N-sulfonyl group not only protects the pyrrole nitrogen but also activates the pyrrole ring for various transformations, making N-sulfonylated pyrroles versatile synthetic intermediates.
Electrophilic Aromatic Substitution
The sulfonyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to N-unsubstituted pyrroles. However, substitution can still occur, and the regioselectivity is influenced by the nature of the sulfonyl group and the reaction conditions.[8]
Lithiation and Subsequent Functionalization
N-sulfonylated pyrroles can be regioselectively lithiated at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a variety of substituents.
Cross-Coupling Reactions
Halogenated N-sulfonylated pyrroles are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of aryl, vinyl, and other carbon-based fragments.
N-Sulfonyl Group as a Leaving Group
The N-sulfonyl group can also act as a leaving group under certain reductive conditions, allowing for the deprotection to the corresponding N-H pyrrole or for further diversification.[9][10][11] Recent studies have shown that sulfonyl pyrroles can be used as synthetic linchpins for sulfonamide functionalization through chemical, electrochemical, and photochemical pathways.[9][10][11]
Signaling Pathway: Diversification of N-Sulfonylated Pyrroles
Caption: Key reaction pathways for the diversification of N-sulfonylated pyrroles.
Applications in Drug Development
The pyrrole nucleus is a common scaffold in numerous biologically active compounds and approved drugs.[4][5] The N-sulfonylated variants are particularly important as they often exhibit enhanced pharmacokinetic properties and can act as key intermediates in the synthesis of drug candidates.
Table 2: Examples of Bioactive N-Sulfonylated Pyrrole Derivatives and Their Applications
| Compound Class | Biological Activity | Therapeutic Area |
| Pyrrole-based Sulfonamides | Antibacterial, Antifungal, Antiviral[3] | Infectious Diseases |
| N-Sulfonylated Pyrrolidinones | Anti-inflammatory | Inflammation |
| Pyrrole-fused Benzosultams | Various | CNS disorders, Oncology |
| N-Tosyl-pyrroles | Intermediates for enzyme inhibitors | Various |
Detailed Experimental Protocols
The following protocols are based on procedures reported in the literature and are provided as a guide for the synthesis of key N-sulfonylated pyrrole derivatives.
Protocol 1: Synthesis of Polysubstituted Pyrroles from Sulfinimines
This method involves the preparation of 3-oxo pyrrolidines from N-sulfinyl δ-amino β-ketoesters, followed by regioselective substitution at the C-4 position and subsequent aromatization to the pyrrole.[12]
Step 1: Synthesis of cis-3-Oxo pyrrolidine (B122466) 2-carboxylates These compounds are prepared via a highly diastereoselective intramolecular metal carbenoide N-H insertion reaction of N-Boc δ-amino α-diazo β-ketoesters.[12]
Step 2: Synthesis of 4-substituted 3-oxo 2,5-disubstituted pyrrolidines The dianion of the 3-oxo pyrrolidine is generated using a strong base at low temperature (e.g., -78 °C in THF) and then reacted with an electrophile to introduce a substituent at the C-4 position.[12]
Step 3: Aromatization of 3-oxo pyrrolidines to pyrroles The 3-oxo pyrrolidine is subjected to air oxidation at room temperature to afford the corresponding tetrasubstituted pyrrole.[12]
Example of Characterization Data for a Synthesized Pyrrole Derivative: [12]
-
IR (neat): 3421, 3226, 1745, 1716 cm⁻¹
-
¹H NMR (CDCl₃) δ: 1.36 (s, 9 H), 3.07 (m, 2 H), 3.37 (s, 2 H), 3.64 (s, 3 H), 5.18 (m, 2 H), 6.18 (d, J = 8.1 Hz, 1 H), 6.21 (d, J = 8.0 Hz, 1 H), 7.19 (s, 1 H)
-
¹³C NMR (CDCl₃) δ: 28.5, 40.3, 47.8, 48.4, 52.6, 80.1, 106.9, 109.8, 140.5, 141.8, 156.3
-
HRMS calcd for C₁₅H₂₂NO₆ (M + H): 312.1447. Found 312.1441.
Protocol 2: Synthesis of Multi-substituted Pyrroles via N-Sulfonylketenimine Chemistry
This one-pot, four-component reaction utilizes a copper(I) iodide catalyst at room temperature in DMF.[3] The N-sulfonylketenimine intermediate is generated in situ from the copper-catalyzed cycloaddition of a sulfonyl azide and a terminal alkyne.[3]
Example of Characterization Data for a Synthesized Pyrrole Derivative: [3]
-
¹³C NMR (125.7 MHz, CDCl₃) δ: 13.7 (Me), 20.8 (CH₂), 22.2 (CH₂), 29.3 (Me), 32.3 (Me), 90.4 (CCl₃), 100.4 (C), 120.6 (C), 127.4 (C), 129.1 (2 CH), 130.3 (2 CH), 130.6 (C), 134.6 (C), 137.1 (C)
-
EI-MS: 409 (M⁺, 1), 364 (43), 239 (16), 170 (35), 155 (100), 91 (64), 43 (54)
-
Anal. calc. for C₁₆H₁₉Cl₃N₂O₂S (409.76): C, 46.90; H, 4.67; N, 6.84; found: C, 46.87; H, 4.62; N, 6.81%.
Conclusion
The chemistry of N-sulfonylated pyrroles is a rich and evolving field with significant implications for organic synthesis and drug discovery. The ability to fine-tune the electronic properties of the pyrrole ring through N-sulfonylation, coupled with the diverse array of synthetic and functionalization methodologies, has established these compounds as indispensable tools for the modern chemist. This guide has provided a comprehensive overview of the core aspects of N-sulfonylated pyrrole chemistry, from their synthesis and reactivity to their application in creating medicinally relevant molecules. The detailed protocols, comparative data, and visual diagrams are intended to facilitate further research and innovation in this exciting area.
References
- 1. Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles [organic-chemistry.org]
- 2. Synthesis of substituted pyrroles from N-sulfonyl enamines - American Chemical Society [acs.digitellinc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N-Ts Bond in a Different Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)pyrrole with AlCl3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The phenylsulfonyl protecting group on the pyrrole (B145914) nitrogen directs the acylation predominantly to the C-3 position, offering a reliable method for the synthesis of 3-acylpyrrole derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals. This guide includes a comprehensive theoretical background, detailed experimental procedures, a summary of quantitative data, and visual diagrams to illustrate the workflow and reaction mechanism.
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis for the formation of carbon-carbon bonds, leading to the preparation of aryl ketones.[1][2][3] In the context of pyrrole chemistry, direct acylation of the unprotected pyrrole ring typically occurs at the more electron-rich C-2 position and can be complicated by polymerization under strong acidic conditions.
To achieve regioselective acylation at the C-3 position, the use of a protecting group on the pyrrole nitrogen is essential. The electron-withdrawing phenylsulfonyl group serves this purpose effectively. The presence of the 1-phenylsulfonyl substituent deactivates the pyrrole ring towards electrophilic attack and, in conjunction with a strong Lewis acid like aluminum chloride, directs the incoming acyl group to the C-3 position.[4][5][6] In contrast, the use of weaker Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) with this compound has been shown to predominantly yield the 2-acyl derivative.[4]
This regioselectivity makes the AlCl₃-catalyzed Friedel-Crafts acylation of this compound a valuable synthetic tool. The resulting 3-acyl-1-(phenylsulfonyl)pyrroles can be readily deprotected under mild alkaline conditions to afford the corresponding 3-acyl-1H-pyrroles in excellent yields.[4]
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of an acyl chloride or anhydride (B1165640) with a Lewis acid, such as AlCl₃.[2] This acylium ion is then attacked by the nucleophilic π-system of the aromatic ring.
In the case of this compound, the use of AlCl₃ as the catalyst is crucial for the observed C-3 regioselectivity. It has been proposed that with AlCl₃, the reaction may proceed through the formation of an organoaluminum intermediate, which then reacts with the acyl chloride to yield the 3-acyl product as the major isomer.[5][7] Weaker Lewis acids do not favor this pathway, leading to substitution at the more electronically favored C-2 position.[5][7]
The amount of AlCl₃ used can also influence the regioselectivity of the reaction. While a stoichiometric amount is typically required, studies have shown that decreasing the equivalents of AlCl₃ can lead to an increase in the formation of the 2-acyl isomer.[7]
Data Presentation
The following tables summarize the quantitative data for the Friedel-Crafts acylation of this compound with various acylating agents using aluminum chloride as the catalyst.
Table 1: Yields of 3-Acyl-1-(phenylsulfonyl)pyrroles with Various Acyl Chlorides
| Entry | Acyl Chloride (RCOCl) | Product (3-Acyl-1-(phenylsulfonyl)pyrrole) | Yield (%) |
| 1 | Acetyl chloride | 3-Acetyl-1-(phenylsulfonyl)pyrrole | 85 |
| 2 | Propionyl chloride | 3-Propionyl-1-(phenylsulfonyl)pyrrole | 87 |
| 3 | Isobutyryl chloride | 3-Isobutyryl-1-(phenylsulfonyl)pyrrole | 83 |
| 4 | Pivaloyl chloride | 3-Pivaloyl-1-(phenylsulfonyl)pyrrole | 75 |
| 5 | Benzoyl chloride | 3-Benzoyl-1-(phenylsulfonyl)pyrrole | 88 |
Data sourced from Kakushima, M.; Hamel, P.; Frenette, R.; Rokach, J. J. Org. Chem. 1983, 48 (19), 3214–3219.
Table 2: Effect of AlCl₃ Stoichiometry on the Regioselectivity of the Acylation of N-p-toluenesulfonylpyrrole with 1-Naphthoyl Chloride
| Equivalents of AlCl₃ | 3-Acyl Isomer (%) | 2-Acyl Isomer (%) |
| 2.0 | >98 | <2 |
| 1.2 | 90 | 10 |
| 1.0 | 85 | 15 |
| 0.9 | 75 | 25 |
Data adapted from Huffman, J. W.; et al. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Arkivoc 2003, (xv), 33-46.[7] Note: The substrate in this study was N-p-toluenesulfonylpyrrole, which is structurally very similar to this compound and exhibits analogous reactivity.
Experimental Protocols
This section provides a detailed protocol for the Friedel-Crafts acylation of this compound.
4.1. Materials and Equipment
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.2. General Procedure for the Synthesis of 3-Acyl-1-(phenylsulfonyl)pyrrole
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a suspension of AlCl₃.
-
Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Addition of Substrate: After the addition of the acyl chloride is complete, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction time will vary depending on the specific acyl chloride used.
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C if it has warmed.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. Caution: This is an exothermic process.
-
Pour the mixture into a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
5.1. Reaction Mechanism
Caption: General mechanism of the Friedel-Crafts acylation of this compound.
5.2. Experimental Workflow
Caption: Step-by-step workflow for the Friedel-Crafts acylation experiment.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. AlCl₃ is highly moisture-sensitive.
-
Check the quality of the AlCl₃. Old or improperly stored AlCl₃ may be less active.
-
Increase the reaction time or allow the reaction to warm to room temperature after the initial addition at 0 °C.
-
-
Formation of 2-Acyl Isomer:
-
Ensure at least a stoichiometric amount of AlCl₃ is used. As shown in Table 2, sub-stoichiometric amounts can lead to decreased regioselectivity.
-
Maintain a low reaction temperature during the addition of reagents.
-
-
Polymerization:
-
This is less common with the N-phenylsulfonyl protected pyrrole but can occur. Ensure slow, controlled addition of reagents at low temperature.
-
Conclusion
The Friedel-Crafts acylation of this compound with aluminum chloride is a robust and highly regioselective method for the synthesis of 3-acylpyrroles. The phenylsulfonyl group not only activates the C-3 position for acylation but also prevents polymerization, leading to clean reactions with good to excellent yields. The straightforward experimental protocol and the ease of subsequent deprotection make this a valuable transformation in the synthesis of complex molecules and pharmaceutical intermediates. The data and protocols presented herein provide a comprehensive guide for researchers in the field of organic and medicinal chemistry.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Regioselective Synthesis of 1-(Phenylsulfonyl)pyrrole-2-boronic Acid via Directed Lithiation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrole-containing boronic acids are valuable building blocks in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The regioselective functionalization of the pyrrole (B145914) ring, however, can be challenging due to its electron-rich nature. The use of a directing group on the pyrrole nitrogen, such as a phenylsulfonyl group, provides a robust solution. The sulfonyl group not only serves as a protecting group, reducing the reactivity of the pyrrole ring, but also acts as a powerful directing metalation group (DMG)[1]. This enables highly regioselective deprotonation at the C2 position (ortho-lithiation), which, upon quenching with a suitable boron electrophile, yields the corresponding 2-pyrrolylboronic acid derivative with high precision[2].
Principle of the Reaction: The synthesis is based on the principle of Directed ortho-Metalation (DoM)[2][3]. The process involves three key steps:
-
Directed Lithiation: The heteroatom (oxygen) of the phenylsulfonyl group on the pyrrole nitrogen coordinates to a strong organolithium base, typically n-butyllithium (n-BuLi). This coordination positions the base in close proximity to the C2 proton, facilitating its abstraction over other protons on the ring and forming a stable 2-lithiated intermediate[2][4]. This reaction is performed under anhydrous conditions at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Borylation: The generated aryllithium species, a potent nucleophile, is then treated with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate[5][6]. The lithiated carbon attacks the electron-deficient boron atom, forming a boronate ester intermediate.
-
Hydrolysis: Finally, the resulting boronate ester is hydrolyzed, typically during aqueous workup under acidic conditions, to afford the target 1-(phenylsulfonyl)pyrrole-2-boronic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound-2-boronic Acid
This protocol details the regioselective lithiation of this compound and subsequent borylation to yield the 2-boronic acid derivative.
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes, e.g., 2.5 M)
-
Triisopropyl borate (1.2 eq)
-
Hydrochloric acid (HCl), 2 M solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C. A color change is typically observed. Stir the reaction mixture at this temperature for 1 hour to ensure complete lithiation.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Ensure the internal temperature does not rise significantly.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~2). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization or silica (B1680970) gel chromatography to yield pure this compound-2-boronic acid.
Protocol 2: Deprotection to Pyrrole-2-boronic Acid
The phenylsulfonyl group can be removed under basic conditions to yield the free NH-pyrrole boronic acid[7][8].
Materials:
-
This compound-2-boronic acid (1.0 eq)
-
Methanol (MeOH) and Water (e.g., 9:1 mixture)
-
Sodium hydroxide (B78521) (NaOH) pellets (3.0 eq)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Setup: Dissolve this compound-2-boronic acid in a 9:1 mixture of MeOH/H₂O (approx. 0.8 M) in a round-bottom flask.
-
Base Addition: Add crushed NaOH pellets (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Add ethyl acetate to the reaction mixture. Transfer to a separatory funnel and separate the phases.
-
Extraction: Extract the aqueous phase with ethyl acetate (2x).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the filtrate in vacuo to obtain the deprotected pyrrole-2-boronic acid.
Data Presentation
The following table summarizes the expected outcome for the regioselective synthesis.
| Product Name | Starting Material | Key Reagents | Regioselectivity (C2:C3) | Typical Yield |
| This compound-2-boronic acid | This compound | 1. n-BuLi, THF, -78 °C2. B(Oi-Pr)₃3. HCl | >98:2 | 75-90% |
| Pyrrole-2-boronic acid | This compound-2-boronic acid | NaOH, MeOH/H₂O | N/A | >90% |
Visualizations
Experimental Workflow Diagram
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Deprotection of 1-(Phenylsulfonyl)pyrrole to Free Pyrrole
Application Note
The 1-(phenylsulfonyl) group is a valuable N-protecting group for pyrroles, effectively reducing the electron density of the pyrrole (B145914) ring and enabling regioselective electrophilic substitution at the C3 position.[1][2] Its removal is a crucial step in synthetic pathways requiring the restoration of the native pyrrole moiety. This document provides a detailed protocol for the deprotection of 1-(phenylsulfonyl)pyrrole to yield free pyrrole via alkaline hydrolysis.
The presented methodology is based on established literature procedures, primarily utilizing potassium hydroxide (B78521) in an alcoholic solvent.[1][3] This method offers a straightforward and high-yielding route to the desired N-deprotected pyrrole. The protocol is intended for researchers, scientists, and drug development professionals engaged in organic synthesis involving pyrrole-containing scaffolds.
Chemical Transformation
The deprotection proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonyl group, leading to the cleavage of the N-S bond and the formation of the pyrrole anion. Subsequent workup with water protonates the anion to yield free pyrrole and a benzenesulfonate (B1194179) salt as a byproduct.
References
Application of 1-(Phenylsulfonyl)pyrrole in the Synthesis of Bioactive Molecules: A Detailed Guide for Researchers
Introduction
1-(Phenylsulfonyl)pyrrole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. The phenylsulfonyl group serves as an effective protecting group for the pyrrole (B145914) nitrogen, enhancing its stability and allowing for selective functionalization of the pyrrole ring. This attribute has made it a valuable intermediate in the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a diarylpyrrole p38 MAP kinase inhibitor, a class of compounds investigated for their anti-inflammatory properties.
Application Note: Synthesis of Diarylpyrrole p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, making it an attractive target for therapeutic intervention. Diarylpyrrole compounds have emerged as potent and selective inhibitors of p38 MAP kinase. The synthesis of these complex molecules can be facilitated by employing this compound as a starting material, which allows for the controlled, stepwise introduction of the required aryl substituents.
The general synthetic strategy involves the initial bromination of this compound, followed by sequential Suzuki-Miyaura cross-coupling reactions to introduce the two aryl groups. The phenylsulfonyl protecting group can then be removed under mild conditions to yield the final diarylpyrrole inhibitor.
Key Advantages of Using this compound:
-
N-Protection: The phenylsulfonyl group effectively protects the pyrrole nitrogen from unwanted side reactions during subsequent synthetic steps.
-
Directing Group: The bulky sulfonyl group can influence the regioselectivity of electrophilic substitution reactions on the pyrrole ring.
-
Facilitates Functionalization: It allows for the synthesis of key intermediates, such as brominated pyrroles, which are essential for cross-coupling reactions.
-
Mild Deprotection: The phenylsulfonyl group can be cleaved under conditions that do not compromise the integrity of the final bioactive molecule.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a diarylpyrrole p38 MAP kinase inhibitor, illustrating the practical application of this compound.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-2-bromopyrrole
This protocol describes the bromination of this compound, a key step to prepare the scaffold for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution over 15 minutes, while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford 1-(phenylsulfonyl)-2-bromopyrrole.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| This compound | 1-(Phenylsulfonyl)-2-bromopyrrole | N-Bromosuccinimide | THF | 3 hours | ~85-95% |
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Diarylpyrrole Intermediate
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(phenylsulfonyl)-2-bromopyrrole with an arylboronic acid to introduce the first aryl group.
Materials:
-
1-(Phenylsulfonyl)-2-bromopyrrole
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 1-(phenylsulfonyl)-2-bromopyrrole (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-1-(phenylsulfonyl)pyrrole intermediate.
Quantitative Data:
| Pyrrole Substrate | Boronic Acid | Catalyst | Base | Solvent | Reaction Time | Yield |
| 1-(Phenylsulfonyl)-2-bromopyrrole | 4-Fluorophenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 12-18 hours | ~70-85% |
Note: A second Suzuki-Miyaura coupling would be performed at another position (e.g., after a second bromination at the 5-position) to introduce the second aryl group, followed by deprotection of the phenylsulfonyl group to yield the final diarylpyrrole p38 inhibitor.
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a diarylpyrrole p38 kinase inhibitor using this compound.
Caption: Synthetic workflow for a diarylpyrrole p38 inhibitor.
p38 MAPK Signaling Pathway
The synthesized diarylpyrrole compounds inhibit the p38 MAP kinase, thereby blocking downstream inflammatory signaling. The following diagram depicts a simplified representation of the p38 MAPK signaling pathway.
Caption: Simplified p38 MAPK signaling pathway and inhibition.
Conclusion
This compound is a key synthetic intermediate that enables the efficient and controlled synthesis of complex bioactive molecules. The application notes and protocols provided herein demonstrate its utility in the construction of diarylpyrrole-based p38 MAP kinase inhibitors. The strategic use of the phenylsulfonyl protecting group allows for selective functionalization of the pyrrole core, which is essential for developing potent and specific enzyme inhibitors for various therapeutic targets. Researchers in drug discovery and medicinal chemistry can leverage these methodologies for the development of novel therapeutics.
Application of 1-(Phenylsulfonyl)pyrrole in the Preparation of Conductive Polymers: A Methodological Overview and General Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to N-Substituted Polypyrroles
The introduction of substituents on the nitrogen atom of the pyrrole (B145914) ring can significantly impact the properties of the resulting polymer.[1][2] N-substitution can improve the solubility and processability of the otherwise intractable polypyrrole.[1] However, the presence of a bulky substituent on the nitrogen atom can also affect the planarity of the polymer backbone, which may, in turn, influence its electrical conductivity. The phenylsulfonyl group in 1-(phenylsulfonyl)pyrrole is an electron-withdrawing group, which could influence the oxidation potential of the monomer and the electronic properties of the resulting polymer.
General Synthesis Methods for N-Substituted Polypyrroles
Two primary methods are employed for the synthesis of polypyrrole and its derivatives: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.[3][4]
General Workflow for Chemical Oxidative Polymerization:
Figure 1: General workflow for the chemical oxidative polymerization of an N-substituted pyrrole.
Experimental Protocol: Chemical Oxidative Polymerization of N-Substituted Pyrroles (General)
-
Monomer Solution Preparation: Dissolve the N-substituted pyrrole monomer (e.g., this compound) in a suitable organic solvent (e.g., acetonitrile, chloroform) to a desired concentration (e.g., 0.1 M).
-
Oxidant Solution Preparation: In a separate flask, dissolve an oxidizing agent, such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate (APS), in the same solvent to a concentration typically 2-2.5 times the monomer concentration.
-
Polymerization: While stirring the monomer solution vigorously, add the oxidant solution dropwise at a controlled temperature (often at or below room temperature). The reaction mixture will typically change color, and a precipitate of the polymer will form.
-
Reaction Time: Allow the reaction to proceed for a set period, typically ranging from 2 to 24 hours.
-
Product Isolation: Collect the polymer precipitate by filtration.
-
Purification: Wash the polymer powder extensively with the solvent used for polymerization, followed by other solvents like methanol and water, to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface, offering good control over film thickness and morphology.[5][6]
General Workflow for Electrochemical Polymerization:
Figure 2: General workflow for the electrochemical polymerization of an N-substituted pyrrole.
Experimental Protocol: Electrochemical Polymerization of N-Substituted Pyrroles (General)
-
Electrolyte Preparation: Prepare a solution containing the N-substituted pyrrole monomer (e.g., 0.1 M), a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆), and a suitable solvent (e.g., acetonitrile).
-
Electrochemical Cell: Set up a three-electrode electrochemical cell with a working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Polymerization: Perform the electropolymerization using one of the following techniques:
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes.
-
Galvanostatic: Apply a constant current density.
-
Cyclic Voltammetry: Cycle the potential between defined limits for a set number of cycles.
-
-
Film Deposition: A conductive polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the polymerization time, current density, or number of cycles.
-
Post-Treatment: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted species.
-
Drying: Dry the film under a stream of inert gas or in a vacuum oven.
Characterization of N-Substituted Polypyrroles
The synthesized polymers should be characterized to determine their structure, morphology, thermal stability, and electrical properties.
-
Spectroscopic Analysis: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can confirm the chemical structure of the polymer.
-
Thermal Analysis: Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer.
-
Morphological Analysis: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to study the surface morphology of the polymer films or powders.
-
Conductivity Measurement: The electrical conductivity is a key property and is typically measured using a four-point probe method for films or on pressed pellets for powders.
Quantitative Data for N-Substituted Polypyrroles
As there is no specific data for poly(this compound), the following table presents representative conductivity values for other N-substituted polypyrroles to provide a comparative context. The conductivity of these polymers is highly dependent on the dopant and the polymerization conditions.
| N-Substituent | Dopant | Conductivity (S/cm) | Reference |
| Methyl | ClO₄⁻ | 10⁻³ - 10⁻¹ | General Literature |
| Ethyl | ClO₄⁻ | 10⁻⁴ - 10⁻² | General Literature |
| Propyl | ClO₄⁻ | 10⁻⁵ - 10⁻³ | General Literature |
| Phenyl | ClO₄⁻ | 10⁻⁶ - 10⁻⁴ | General Literature |
| Unsubstituted | Various | 10 - 100 | [7] |
Note: The conductivity values are approximate and can vary significantly based on synthesis parameters.
Applications in Drug Development
Conductive polymers, including N-substituted polypyrroles, are being explored for various applications in drug development and delivery.[8] Their ability to respond to electrical stimulation makes them attractive for creating "smart" drug delivery systems that can release therapeutic agents on demand.[8] The polymer matrix can be loaded with a drug, and the application of an electrical potential can trigger the release of the drug through various mechanisms, such as a change in the polymer's redox state, volume, or permeability.
Conclusion and Future Outlook
While the direct polymerization of this compound to form a conductive polymer is not yet documented in the scientific literature, the general protocols provided herein for the chemical and electrochemical synthesis of N-substituted polypyrroles offer a solid foundation for such an investigation. Researchers can adapt these methodologies to explore the synthesis of poly(this compound) and characterize its properties. The electron-withdrawing nature of the phenylsulfonyl group may lead to a polymer with unique electronic and electrochemical characteristics. Further research is required to determine the feasibility of this synthesis and to evaluate the potential of the resulting polymer as a conductive material for various applications, including in the field of drug development.
References
- 1. Polypyrrole Derivatives: Preparation, Properties and Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)pyrrole to synthesize 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This reaction is a crucial step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocol is based on established methods for the formylation of pyrroles, adapted for this specific substrate. While the Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles, the phenylsulfonyl group significantly influences the reactivity of the pyrrole (B145914) ring. It is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, formylation is known to proceed selectively at the C2 position. This document outlines the reaction setup, stoichiometry, work-up, and purification procedures, along with expected outcomes and characterization data.
Introduction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt reacts with the aromatic substrate, and subsequent hydrolysis yields the corresponding aldehyde. 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate for the construction of more complex molecular architectures, including those with potential biological activity. The phenylsulfonyl group acts as a protecting group for the pyrrole nitrogen and can influence the regioselectivity of subsequent reactions.
Experimental Protocol
This protocol is adapted from the established procedure for the Vilsmeier-Haack formylation of unsubstituted pyrrole. Optimization of reaction time and temperature may be necessary for this specific substrate due to the deactivating effect of the phenylsulfonyl group.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Sodium acetate (B1210297) trihydrate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (1.1 equivalents). Cool the flask in an ice bath to 0-5 °C. To the cooled DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction with this compound: After the addition of POCl₃ is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent. To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath. Cautiously add a solution of sodium acetate trihydrate (5.0 equivalents) in water to quench the reaction and hydrolyze the intermediate iminium salt. This step is exothermic and should be performed with care.
-
Work-up: After the hydrolysis is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde as a solid.
Data Presentation
Table 1: Reactant Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 207.25 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 |
| Sodium acetate trihydrate | 136.08 | 5.0 |
Table 2: Product Characterization Data for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃S |
| Molecular Weight | 235.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 81-82 °C |
| ¹H NMR (CDCl₃, δ) | 9.98 (s, 1H), 7.82 (d, J=8.4 Hz, 2H), 7.63 (dd, J=3.0, 1.8 Hz, 1H), 7.34 (d, J=8.1 Hz, 2H), 7.17 (dd, J=3.7, 1.7 Hz, 1H), 6.41 (t, J=3.3 Hz, 1H), 2.43 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6 |
| IR (KBr, cm⁻¹) | 2895, 1666, 1538, 1421, 1251, 1153, 670 |
| Mass Spectrum (HRMS) | calcd for C₁₂H₁₂NO₃S [M+H]⁺ 250.0538, found 250.0537 |
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation of this compound.
Signaling Pathways and Logical Relationships
The Vilsmeier-Haack reaction mechanism involves several key steps, starting with the formation of the electrophilic Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution with the electron-rich pyrrole ring, followed by hydrolysis to yield the final aldehyde product.
Caption: Key mechanistic steps of the Vilsmeier-Haack formylation.
Application Notes and Protocols for the Synthesis of 1-(Phenylsulfonyl)pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 1-(phenylsulfonyl)pyrrole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the N-sulfonylation of pyrrole (B145914) to yield this compound, followed by a regioselective carboxylation at the C2 position. This protocol includes comprehensive methodologies, tabulated data for key compounds, and visual diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
This compound-2-carboxylic acid and its derivatives are of significant interest in drug discovery and development due to their presence in various biologically active molecules. The phenylsulfonyl group acts as a robust electron-withdrawing and protecting group, which facilitates selective functionalization of the pyrrole ring. This protocol details a reliable and reproducible method for the preparation of the title compound, starting from readily available commercial reagents.
Chemical Structures and Properties
A summary of the key compounds involved in the synthesis of this compound-2-carboxylic acid is provided below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| Pyrrole | C₄H₅N | 67.09 | -23 | Colorless volatile liquid. | |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 14.5 | Colorless to yellow liquid with a pungent odor. | |
| This compound | C₁₀H₉NO₂S | 207.25 | 88-91[1] | Off-white to light brown solid.[1] | |
| This compound-2-carboxylic acid | ![]() | C₁₁H₉NO₄S | 251.26 | Not available | Target compound. |
Synthesis Pathway
The overall synthetic route for this compound-2-carboxylic acid is depicted below. The process involves two sequential reactions: N-sulfonylation of pyrrole followed by regioselective carboxylation.
Caption: Overall synthesis pathway for this compound-2-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is adapted from a known procedure for the N-sulfonylation of pyrrole.
Materials:
-
Pyrrole
-
Benzenesulfonyl chloride
-
Toluene
-
50% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Tetrabutylammonium (B224687) hydrogensulfate (TBHS)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine toluene (30.0 mL), pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL).
-
Prepare a solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL).
-
Slowly add the benzenesulfonyl chloride solution dropwise to the stirred pyrrole mixture over a period of 15 minutes at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Wash the organic phase sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a 30% dichloromethane in hexane mixture as the eluent to afford this compound as a solid.
Expected Yield: Approximately 87%.
Step 2: Synthesis of this compound-2-carboxylic acid
This protocol describes the regioselective carboxylation of this compound via lithiation. The phenylsulfonyl group directs the deprotonation to the C2 position.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid carbon dioxide, CO₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place this compound (1.0 equiv) in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF via syringe and cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions. The temperature should be kept low during the addition.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound-2-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure for the synthesis of this compound-2-carboxylic acid.
Caption: Experimental workflow for the two-step synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Pyrrole is a flammable liquid and should be handled with care.
-
Benzenesulfonyl chloride is corrosive and a lachrymator; avoid inhalation and contact with skin.
-
Sodium hydroxide is a strong base and is corrosive.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere with extreme caution.
-
Dry ice should be handled with appropriate cryogenic gloves to prevent frostbite.
Conclusion
The protocols outlined in this document provide a clear and detailed guide for the successful synthesis of this compound-2-carboxylic acid. The two-step approach is efficient and utilizes standard laboratory techniques. The provided data and diagrams are intended to facilitate the reproduction of these methods in a research and development setting.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(Phenylsulfonyl)pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-(phenylsulfonyl)pyrrole derivatives. The use of the 1-phenylsulfonyl protecting group offers advantages in terms of stability and regioselective functionalization of the pyrrole (B145914) ring.[1][2] These reactions are pivotal in the synthesis of complex pyrrole-containing molecules, which are prevalent in pharmaceuticals, natural products, and organic materials.[1]
Introduction
The pyrrole scaffold is a fundamental structural motif in a vast array of biologically active compounds.[1] Direct functionalization of the pyrrole ring can be challenging due to its electron-rich nature and potential for instability.[1] The introduction of an electron-withdrawing N-phenylsulfonyl group enhances the stability of pyrrole derivatives and allows for more controlled and regioselective cross-coupling reactions.[2][3] This guide details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on this compound substrates.
General Experimental Workflow
A typical workflow for the synthesis and functionalization of substituted pyrroles via palladium-catalyzed cross-coupling of this compound derivatives is outlined below. This process involves the protection of the pyrrole nitrogen, regioselective halogenation, the cross-coupling reaction itself, and subsequent deprotection if required.
References
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)pyrrole
This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the yield and regioselectivity of the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Friedel-Crafts acylation of this compound?
The main challenge lies in controlling the regioselectivity of the acylation. The electrophilic substitution can occur at either the C2 or C3 position of the pyrrole (B145914) ring. The choice of Lewis acid catalyst is a critical factor in determining the isomeric product distribution.[1][2]
Q2: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.[1]
-
Pyrrole Polymerization: Under strongly acidic conditions, the electron-rich pyrrole ring is susceptible to polymerization, a common side reaction.[1]
-
Deactivated Substrate: The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring, making it less reactive towards electrophilic substitution compared to unsubstituted pyrrole.[1]
-
Suboptimal Temperature: Incorrect reaction temperatures can lead to increased side reactions or incomplete conversion.
Q3: How can I control the regioselectivity to obtain the desired C2 or C3 acylated product?
The regioselectivity is primarily dictated by the choice of the Lewis acid catalyst.[1][2]
-
For C3-acylation: Strong Lewis acids like aluminum chloride (AlCl₃) favor the formation of the 3-acyl derivative.[1][2]
-
For C2-acylation: Weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) predominantly yield the 2-acyl isomer.[1]
Q4: What are the common side products, and how can their formation be minimized?
Besides the isomeric products, common side products include:
-
Diacylated products: This can occur under harsh reaction conditions. To minimize diacylation, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent and maintain a low reaction temperature.[1]
-
Polymerization products: To reduce polymerization, add the Lewis acid at a low temperature (e.g., 0 °C or below) before introducing the acylating agent.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst | Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is thoroughly flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Pyrrole Polymerization | Add the Lewis acid to the reaction mixture at a low temperature (e.g., 0 °C or lower) before introducing the acylating agent. Maintain a low reaction temperature throughout the addition and reaction.[1] |
| Deactivated Pyrrole Substrate | Increase the reaction temperature cautiously, while monitoring for polymerization. Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride).[1] Consider using a stronger Lewis acid, but be aware of the potential for increased side reactions. |
| Improper Work-up | Quench the reaction slowly by adding the reaction mixture to a mixture of ice and dilute acid (e.g., 1 M HCl) with vigorous stirring to avoid localized heating and potential product degradation. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
| Potential Cause | Troubleshooting Steps |
| Incorrect Lewis Acid | To favor C3-acylation , use a strong Lewis acid like AlCl₃.[1][2] To favor C2-acylation , use a weaker Lewis acid such as SnCl₄ or BF₃·OEt₂.[1] |
| Solvent Effects | For AlCl₃-catalyzed reactions to obtain the 3-acyl product, use solvents like dichloromethane (B109758) or 1,2-dichloroethane. The use of chloroform (B151607) has been reported to increase the proportion of the 2-acyl isomer.[1] |
| Reaction Temperature | Temperature can influence the kinetic versus thermodynamic product ratio. Experiment with running the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature) to optimize for the desired isomer. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Friedel-Crafts acylation of this compound and related derivatives.
Table 1: Influence of Lewis Acid on Regioselectivity
| Lewis Acid | Acylating Agent | Major Product | Reference |
| AlCl₃ | Aroyl Chlorides | 3-Aroylpyrroles | [2] |
| BF₃·OEt₂ | Aroyl Chlorides | 2-Aroylpyrroles | [2] |
| SnCl₄ | Simple Acyl Halides | 2-Acyl Isomer | [3] |
Table 2: Reported Yields for Acylation of 1-(Benzenesulfonyl)-1H-pyrrole
| Acylating Agent | Lewis Acid | Overall Yield of Hydrolyzed 3-Aroylpyrroles | Note | Reference |
| Various Aroyl Chlorides | AlCl₃ | >50% | The primary acylated product was not isolated before hydrolysis. | [2][4] |
| 1-Phenyl-1H-pyrrole-3-carbonyl chloride | AlCl₃ | - | Significant C2-substitution observed. | [4] |
| 1-Methyl-1H-indole-3-carbonyl chloride | AlCl₃ | - | Predominant or sole product was the C2-isomer. | [4] |
Experimental Protocols
Protocol 1: General Procedure for AlCl₃-Catalyzed C3-Acylation
This protocol is adapted from literature procedures for the acylation of N-sulfonylated pyrroles.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for work-up and purification.
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of inert gas (nitrogen or argon).
-
Lewis Acid Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Addition of Pyrrole Substrate: After the addition of the acyl chloride is complete, dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the specific substrate and acylating agent.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of cold 1 M HCl while maintaining the temperature at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 3-acyl-1-(phenylsulfonyl)pyrrole.
Visualizations
Caption: A workflow for troubleshooting low product yields.
Caption: Decision pathway for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the friedel‐crafts acylation of 1‐benzenesulfonyl‐1 H ‐pyrrole in the preparation of 3‐aroylpyrroles | Zendy [zendy.io]
Technical Support Center: Controlling Regioselectivity in the Alkylation of 1-(Phenylsulfonyl)pyrrole
Welcome to the technical support center for the regioselective alkylation of 1-(phenylsulfonyl)pyrrole. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of controlling C2 vs. C3 substitution on the pyrrole (B145914) ring. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help guide your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the alkylation of this compound?
The main challenge is controlling the regioselectivity of the electrophilic substitution. Friedel-Crafts alkylation can lead to a mixture of C2 and C3-alkylated products, and the ratio is highly sensitive to the choice of alkylating agent, Lewis acid catalyst, and reaction conditions.
Q2: Why is the 1-(phenylsulfonyl) group used?
The 1-(phenylsulfonyl) group serves two primary purposes:
-
N-Protection: It protects the nitrogen atom of the pyrrole ring, preventing N-alkylation and increasing stability towards acidic conditions often used in Friedel-Crafts reactions.
-
Directing Group: It modulates the electron density of the pyrrole ring, influencing the position of electrophilic attack. This group can be readily removed under mild basic conditions (e.g., KOH/methanol) post-reaction to yield the free alkylated pyrrole.[1]
Q3: How can I favor C3-alkylation?
C3-alkylation is generally favored when using sterically bulky alkylating agents. The classic example is the tert-butylation with tert-butyl chloride and aluminum chloride (AlCl₃), which yields the 3-tert-butyl-1-(phenylsulfonyl)pyrrole with excellent regioselectivity.[1] This is often considered the thermodynamically favored product due to reduced steric hindrance compared to the C2-substituted isomer.
Q4: How can I achieve C2-alkylation?
Achieving high selectivity for C2-alkylation through direct Friedel-Crafts alkylation is challenging and often results in product mixtures. For instance, isopropylation gives a mixture of C2 and C3 isomers.[1] A more reliable strategy for obtaining C2-alkylated pyrroles is a two-step process:
-
Perform a C2-selective Friedel-Crafts acylation using a suitable Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[2]
-
Reduce the resulting 2-acyl group to an alkyl group using standard reduction methods (e.g., Wolff-Kishner or Clemmensen reduction).
Q5: What is the likely mechanism behind the variable regioselectivity?
The regioselectivity is likely governed by a balance between kinetic and thermodynamic control.
-
Kinetic Control: Attack at the C2 position is often kinetically favored due to the higher electron density at the α-carbons of the pyrrole ring, leading to a lower activation energy barrier. This pathway is typically favored at lower temperatures.
-
Thermodynamic Control: The C3-substituted product is generally more sterically stable. If the reaction is reversible, allowing for equilibration, the more stable C3 isomer will predominate. This is favored by higher temperatures and longer reaction times.
The choice of Lewis acid and the nature of the alkylating agent influence the energy landscape of these competing pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Inactive Lewis acid catalyst (e.g., hydrolyzed AlCl₃).2. Insufficiently reactive alkylating agent.3. Reaction temperature is too low. | 1. Use a fresh, anhydrous Lewis acid from a newly opened container. Handle under an inert atmosphere.2. Switch to a more reactive alkylating agent (e.g., alkyl bromide instead of chloride).3. Gradually increase the reaction temperature and monitor by TLC. |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | 1. The reaction is under conditions that do not strongly favor one pathway (kinetic vs. thermodynamic).2. Steric bulk of the alkylating agent is insufficient to direct to C3.3. Inappropriate Lewis acid for the desired selectivity. | 1. For C3-selectivity (thermodynamic), try higher temperatures and longer reaction times. For C2-selectivity (kinetic), attempt the reaction at lower temperatures (e.g., -78 °C to 0 °C).2. For C3-selectivity, use a bulkier alkylating agent. For C2-selectivity, consider an alternative synthetic route via C2-acylation.3. Screen different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄, BF₃·OEt₂). |
| Formation of Poly-alkylated or Polymeric Byproducts | 1. Reaction temperature is too high.2. High concentration of reactants.3. Strong Lewis acid causing polymerization of the pyrrole ring. | 1. Run the reaction at a lower temperature.2. Use more dilute conditions. Add the electrophile slowly to the solution of the pyrrole.3. Use a milder Lewis acid or reduce the stoichiometric amount of the catalyst. |
| Difficulty Removing the Phenylsulfonyl Group | 1. Incomplete hydrolysis.2. Degradation of the alkylated pyrrole under basic conditions. | 1. Increase the reaction time or the concentration of the base (e.g., KOH in methanol).2. Use milder conditions, such as lower temperatures, or explore alternative deprotection methods if the product is base-sensitive. |
Data Presentation: Regioselectivity in Friedel-Crafts Alkylation
The following table summarizes the reported regioselectivity for the Friedel-Crafts alkylation of this compound.
| Alkylating Agent | Catalyst | C2-Isomer (%) | C3-Isomer (%) | Comments | Reference |
| tert-Butyl chloride | AlCl₃ | Trace | ~100% | Highly selective for the C3 position. | [1] |
| Isopropyl chloride | AlCl₃ | ~55% | ~45% | Poor selectivity, yields a mixture of isomers. | [1] |
Experimental Protocols
Protocol 1: C3-Selective Alkylation - Synthesis of 3-tert-Butyl-1-(phenylsulfonyl)pyrrole (Thermodynamic Control)
This protocol is based on the established high selectivity of tert-butylation.
Reagents:
-
This compound
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 eq.) to the stirred DCM.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Add tert-butyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-tert-butyl-1-(phenylsulfonyl)pyrrole.
Protocol 2: Route to C2-Alkyl Pyrroles via Acylation-Reduction
This two-step protocol is a reliable method for obtaining C2-alkylated pyrroles when direct alkylation fails to provide adequate selectivity.
Step 2a: C2-Selective Acylation
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the desired acyl chloride (1.1 eq.).
-
Cool the mixture to 0 °C and add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq.) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by quenching with water, separating the organic phase, washing with base, and drying. Purify the resulting 2-acyl-1-(phenylsulfonyl)pyrrole by chromatography or recrystallization.[2]
Step 2b: Reduction of the Acyl Group
-
Subject the purified 2-acyl-1-(phenylsulfonyl)pyrrole to standard Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction conditions to reduce the ketone to the corresponding alkyl group.
-
Purify the final 2-alkyl-1-(phenylsulfonyl)pyrrole product.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting decision tree for poor regioselectivity.
Conceptual Energy Diagram: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic pathways in pyrrole alkylation.
References
Technical Support Center: Deprotection of 1-(Phenylsulfonyl)pyrrole
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common issues during the deprotection of 1-(phenylsulfonyl)pyrrole. The following question-and-answer format directly addresses specific experimental challenges and offers potential solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deprotection of this compound is incomplete. What are the common causes and how can I improve the yield?
A1: Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue. Below is a summary of potential causes and troubleshooting strategies.
Possible Causes:
-
Insufficient Reaction Time or Temperature: The N-S bond in this compound is stable, and its cleavage may require extended reaction times or elevated temperatures.
-
Inappropriate Reagent Choice or Stoichiometry: The effectiveness of a deprotection reagent can be substrate-dependent. An insufficient amount of the reagent will naturally lead to an incomplete reaction.
-
Reagent Inactivity: Certain reagents, such as magnesium metal used in reductive cleavage, can have a passivated surface (e.g., an oxide layer) that reduces reactivity. Similarly, Grignard reagents can degrade upon exposure to moisture.
Troubleshooting & Optimization:
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, consider extending the reaction time. Gentle heating can also increase the reaction rate, but caution is advised as it may also promote side reactions (see Q2).
-
Increase Reagent Stoichiometry: If a stoichiometric amount of reagent is not yielding complete conversion, try increasing the equivalents of the deprotection agent.
-
Activate Reagents: For reductive deprotection using magnesium, pre-activation of the magnesium turnings with iodine or 1,2-dibromoethane (B42909) can be beneficial. Ensure that solvents and other reagents are anhydrous, especially when using moisture-sensitive reagents like Grignard reagents or samarium(II) iodide.
Q2: I am observing significant degradation of my pyrrole (B145914) starting material or product, resulting in a complex mixture and low yield. What is causing this and how can I prevent it?
A2: Pyrrole and its derivatives can be sensitive to harsh reaction conditions, leading to degradation through polymerization or ring-opening pathways.[1][2] The phenylsulfonyl group is electron-withdrawing, which somewhat stabilizes the pyrrole ring, but harsh acidic or basic conditions can still lead to decomposition.
Common Degradation Pathways:
-
Acid-Catalyzed Polymerization: In the presence of strong acids, pyrroles are susceptible to polymerization.[1][3] This is a common side reaction if acidic deprotection methods are attempted or if acidic conditions are generated during workup. The resulting polypyrrole is often an insoluble, dark-colored solid.
-
Ring Opening: Under strongly basic or acidic conditions, particularly at elevated temperatures, the pyrrole ring can undergo cleavage.
-
Oxidation: Unprotected pyrroles can be susceptible to oxidation, which can be exacerbated by prolonged exposure to air, especially under basic conditions.
Troubleshooting & Optimization:
-
Use Milder Deprotection Methods: Opt for milder deprotection conditions. For instance, instead of strong bases like sodium hydroxide (B78521) at high temperatures, consider milder basic conditions or reductive cleavage methods at room temperature or below.
-
Maintain Inert Atmosphere: To prevent oxidation, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Careful pH Control During Workup: When quenching the reaction or during extraction, avoid strongly acidic or basic aqueous solutions if possible. Use buffered solutions or mild acids/bases for neutralization.
Logical Troubleshooting Flow for Degradation Issues
Caption: A flowchart for troubleshooting pyrrole degradation.
Q3: I have isolated an unexpected byproduct from my deprotection reaction. What could it be?
A3: The formation of unexpected byproducts can arise from the reactivity of the pyrrole ring itself or from side reactions of the deprotection reagents.
Potential Side Products:
-
C-Sulfonated or C-Alkylated Pyrroles: Although the N-phenylsulfonyl group is a protecting group, electrophilic substitution on the pyrrole ring can sometimes occur, especially if the reaction conditions generate electrophilic species. One study on the protection of a substituted pyrrole noted the unexpected formation of a C-sulfinylated byproduct, highlighting the potential for reactions at the carbon atoms of the pyrrole ring.
-
Products from Radical Reactions: Reductive deprotection methods, such as those using magnesium or samarium(II) iodide, can proceed through radical intermediates.[4] These radicals could potentially dimerize or react with other components in the reaction mixture to form unexpected byproducts.
-
Solvent Adducts: In some cases, reactive intermediates generated during the deprotection can be trapped by the solvent. For example, when using methanol (B129727) as a solvent in reductive methods, there is a possibility of forming methylated byproducts, although this is less common.
Troubleshooting & Optimization:
-
Thorough Characterization of Byproducts: Isolate the byproduct and characterize it using spectroscopic methods (NMR, MS) to understand its structure. This information is crucial for proposing a mechanism for its formation and devising a strategy to suppress it.
-
Optimize Reaction Conditions: Once the byproduct is identified, adjust the reaction conditions to disfavor its formation. For example, if a radical-derived byproduct is suspected, using a radical scavenger (if it doesn't interfere with the main reaction) or changing the reducing agent could be beneficial. If a C-substituted product is formed, it may indicate that the reaction conditions are too harsh, and milder alternatives should be explored.
Experimental Protocols
Protocol 1: Deprotection using Magnesium in Methanol (Reductive Cleavage)
This method is often effective and proceeds under relatively mild conditions.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add magnesium turnings (3.0-5.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere (N₂ or Ar). The reaction is often exothermic.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl until the excess magnesium is consumed. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection using Potassium Hydroxide in Methanol (Alkaline Hydrolysis)
This is a common method for the hydrolysis of sulfonamides.
-
Preparation: Dissolve this compound (1.0 eq) in methanol (0.2 M concentration) in a round-bottom flask. Add a solution of potassium hydroxide (5.0-10.0 eq) in methanol or water.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with 1 M aqueous HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary
| Deprotection Method | Reagents | Typical Conditions | Common Issues |
| Reductive Cleavage | Mg, MeOH | Room Temperature, 2-4 h | Incomplete reaction, potential for radical side products |
| Alkaline Hydrolysis | KOH, MeOH/H₂O | Reflux, 4-16 h | Pyrrole degradation at high temperatures, incomplete reaction |
| Reductive Cleavage | SmI₂, THF | Room Temperature, <1 h | Reagent sensitivity to air and moisture |
Visualizations
Deprotection Pathways of this compound
Caption: Overview of deprotection methods and potential side reactions.
References
- 1. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole polymerization [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Phenylsulfonyl)pyrrole Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(phenylsulfonyl)pyrrole and its derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?
A1: A common and effective starting point for the purification of this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). A typical starting ratio is in the range of 10:1 to 4:1 (non-polar:polar). For instance, a system of 30% dichloromethane in hexane (B92381) has been successfully used for the purification of this compound. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Q2: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What could be the cause and how can I prevent this?
A2: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel, which may cause degradation. The acidic silanol (B1196071) groups on the silica surface can catalyze the cleavage of the N-sulfonyl group. To mitigate this, you can neutralize the silica gel by adding a small amount of triethylamine (B128534) (0.1-1% v/v) to your eluent. Alternatively, you can use a different, less acidic stationary phase such as neutral alumina (B75360) or Florisil. Performing a quick stability test on a TLC plate can help confirm if your compound is degrading on silica.
Q3: I am having difficulty separating isomeric products of my this compound reaction. What strategies can I employ?
A3: The separation of 2- and 3-substituted this compound isomers can be challenging due to their similar polarities.[1] If standard column chromatography is not providing adequate separation, consider using medium pressure liquid chromatography (MPLC) which can offer better resolution.[1] Additionally, experimenting with different solvent systems, including ternary mixtures (e.g., hexane/dichloromethane/ethyl acetate), may improve the separation. In some cases, derivatization of the isomers to increase their polarity difference before chromatography can be a viable strategy.
Q4: How can I improve the separation of my target compound from non-polar impurities?
A4: If your this compound derivative is co-eluting with non-polar impurities, you can start with a very non-polar eluent (e.g., pure hexanes or petroleum ether) to first wash off the non-polar impurities before gradually increasing the polarity of the eluent to elute your target compound. This is known as gradient elution and can be very effective for separating compounds with a wide range of polarities.
Q5: My compound is not dissolving well in the eluent for loading onto the column. What should I do?
A5: If your compound has poor solubility in the initial, less polar eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This method prevents the use of a strong solvent for loading, which could compromise the separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of the product | Compound degradation on silica gel. | - Neutralize the silica gel by adding 0.1-1% triethylamine to the eluent.- Use an alternative stationary phase like neutral alumina or Florisil.- Perform a 2D TLC to confirm stability on silica before running the column. |
| Compound is too polar and eluted with the solvent front. | - Start with a less polar solvent system.- Ensure your starting eluent is the same as or less polar than the one used for TLC analysis. | |
| Compound is irreversibly adsorbed onto the silica. | - Increase the polarity of the eluent significantly at the end of the column run (e.g., a methanol (B129727) flush) to elute highly retained compounds. | |
| Poor separation of product and impurities | Inappropriate solvent system. | - Optimize the solvent system using TLC to achieve a good separation between your product (Rf ~0.2-0.4) and impurities.- Consider using a different solvent system with different selectivity (e.g., switching from ethyl acetate to diethyl ether or dichloromethane). |
| Column was overloaded. | - Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. | |
| Column was not packed properly, leading to channeling. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended. | |
| Streaking of bands on the column | Compound is acidic or basic. | - For acidic compounds, add a small amount of acetic acid (0.1-1%) to the eluent.- For basic compounds (less common for this class), add triethylamine (0.1-1%) to the eluent. |
| Sample was loaded in too strong of a solvent. | - Use the dry loading technique described in the FAQs. | |
| Product elutes very slowly or not at all | Eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution).- If the compound is still not eluting, a flush with a highly polar solvent like methanol may be necessary. |
| Difficulty separating isomers | Isomers have very similar polarities. | - Use a longer column to increase the number of theoretical plates.- Employ MPLC for higher resolution.[1]- Experiment with different solvent systems to find one that offers better selectivity for the isomers. |
Quantitative Data Summary
The following table summarizes reported Rf values for a series of substituted this compound derivatives on silica gel TLC plates.
| Compound | Eluent System (Petroleum Ether:Ethyl Acetate) | Rf Value |
| 2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole | 19:1 | 0.28 |
| 2-(2-Methoxyphenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | 19:1 | 0.18 |
| 2-(4-Methoxyphenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | 19:1 | 0.23 |
| 2-(1,3-Benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | 19:1 | 0.18 |
| 2-(2-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | 19:1 | 0.24 |
| 2-(4-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | 19:1 | 0.23 |
| 2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | 19:1 | 0.38 |
Experimental Protocols
Protocol 1: General Column Chromatography Purification of this compound Derivatives
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/hexanes) to find an eluent that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material (a silica gel to crude product ratio of 50:1 by weight is a good starting point).
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture if using a gradient).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect fractions in test tubes or vials.
-
If using gradient elution, start with the least polar solvent mixture and gradually increase the polarity by changing the eluent composition.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Protocol 2: Purification of Acid-Sensitive this compound Derivatives using Deactivated Silica Gel
-
Eluent Preparation: Prepare the optimized eluent system (determined by TLC) and add 0.5% (v/v) of triethylamine.
-
Column Packing:
-
Prepare a slurry of silica gel in the triethylamine-containing eluent.
-
Allow the slurry to stand for about 15-20 minutes to ensure neutralization of the silica surface.
-
Pack the column with the neutralized silica slurry as described in Protocol 1.
-
-
Purification: Proceed with sample loading, elution, and fraction collection as described in Protocol 1, using the triethylamine-containing eluent throughout the purification process.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound derivatives.
References
troubleshooting low conversion in the synthesis of 1-(phenylsulfonyl)pyrrole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 1-(phenylsulfonyl)pyrrole, specifically addressing issues of low conversion and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conversion in the synthesis of this compound?
Low conversion is often attributed to suboptimal reaction conditions, particularly inefficient deprotonation of the pyrrole (B145914) nitrogen. The use of a strong base in a biphasic system, facilitated by a phase-transfer catalyst, is crucial for achieving high yields. An insufficient amount or concentration of the base, or an ineffective catalyst, can lead to a sluggish or incomplete reaction.
Q2: I am observing multiple products in my reaction mixture. What are the likely side products?
While the N-sulfonylation is generally selective, side reactions can occur. One possibility is the formation of polymeric materials, which has been observed in related reactions involving substituted 1-(phenylsulfonyl)pyrroles[1]. Additionally, under certain conditions, substitution on the pyrrole ring itself could occur, although this is less common as the primary reaction. In syntheses starting with substituted pyrroles, unexpected disubstituted products have been reported, highlighting the reactivity of the pyrrole ring[2].
Q3: Can the purity of my starting materials affect the reaction outcome?
Absolutely. The purity of pyrrole, phenylsulfonyl chloride, and the solvent is critical. Pyrrole is susceptible to oxidation and polymerization, especially if aged or improperly stored. Phenylsulfonyl chloride can hydrolyze over time to benzenesulfonic acid, which will not participate in the desired reaction. It is recommended to use freshly distilled or high-purity starting materials.
Q4: How critical is the choice of phase-transfer catalyst?
The phase-transfer catalyst is essential for transporting the pyrrole anion from the aqueous phase (where it is generated by the strong base) to the organic phase to react with the phenylsulfonyl chloride. Tetrabutylammonium (B224687) hydrogen sulfate (B86663) is a commonly used and effective catalyst for this synthesis[1][3]. Using an inadequate amount or a less efficient catalyst can significantly hinder the reaction rate and overall conversion.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
This is the most frequent issue encountered. Follow this workflow to diagnose and resolve the problem.
Optimized Reaction Conditions
Achieving a high yield of this compound is dependent on several key parameters. The table below summarizes optimized conditions reported in the literature, which have been shown to produce yields in the range of 84-87%.[1][3]
| Parameter | Recommended Condition | Notes |
| Pyrrole | 1.0 equivalent | Should be pure or freshly distilled. |
| Phenylsulfonyl Chloride | ~1.5 equivalents | A slight excess ensures the complete consumption of pyrrole. |
| Base | 50% aqueous Sodium Hydroxide (B78521) (NaOH) | A concentrated solution is crucial for efficient deprotonation. |
| Solvent | Dichloromethane or Toluene (B28343) | Forms a biphasic system with the aqueous base. |
| Phase-Transfer Catalyst | Tetrabutylammonium hydrogen sulfate (~0.1 equivalent) | Facilitates the reaction between the two phases. |
| Temperature | Room Temperature | The addition of phenylsulfonyl chloride may cause a gentle reflux, which is acceptable[1]. |
| Reaction Time | 3-20 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC)[1][3]. |
| Workup | Separation of phases, washing of the organic layer with water, drying, and solvent removal. | Standard procedure to isolate the crude product[3]. |
| Purification | Recrystallization (e.g., from methanol) or Column Chromatography. | Yields a white to off-white crystalline solid[1][3]. |
Reaction Pathway and Mechanism
The synthesis proceeds via a phase-transfer catalyzed N-sulfonylation. The key steps are outlined in the diagram below.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures that report high yields[1][3].
Materials:
-
Pyrrole (10.0 mmol, 0.69 mL)
-
Benzenesulfonyl chloride (15.0 mmol, 1.92 mL)
-
Tetrabutylammonium hydrogen sulfate (1.0 mmol, 0.34 g)
-
50% aqueous sodium hydroxide solution (10.0 mL)
-
Toluene or Dichloromethane (45 mL total)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a reaction flask, add pyrrole (10.0 mmol), tetrabutylammonium hydrogen sulfate (1.0 mmol), toluene (30.0 mL), and the 50% aqueous sodium hydroxide solution (10.0 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Prepare a solution of benzenesulfonyl chloride (15.0 mmol) in toluene (15.0 mL).
-
Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of approximately 15 minutes. The reaction may gently reflux during the addition.
-
Continue stirring the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using 30% dichloromethane/hexane as eluent) until the pyrrole is consumed (typically 3-20 hours).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the two phases.
-
Wash the organic phase sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol (B129727) or by flash column chromatography on silica (B1680970) gel to afford this compound as a white to off-white solid.[1][3]
References
optimizing reaction time and temperature for lithiation of 1-(phenylsulfonyl)pyrrole
Welcome to the technical support center for the lithiation of 1-(phenylsulfonyl)pyrrole. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance on optimizing reaction conditions and troubleshooting common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phenylsulfonyl group in the lithiation of pyrrole (B145914)?
The phenylsulfonyl group serves as a powerful directing metalation group (DMG). It coordinates with the lithium reagent (e.g., n-butyllithium), positioning it to selectively deprotonate the adjacent C-H bond at the ortho (C2) position of the pyrrole ring. This directed ortho-lithiation (DoM) is highly regioselective, yielding predominantly the 2-lithiated species.
Q2: Why is a low reaction temperature, such as -78 °C, typically recommended for this reaction?
Low temperatures are crucial for several reasons:
-
Kinetic Control: The formation of the thermodynamically favored 2-lithiated product is achieved under kinetic control at low temperatures.
-
Preventing Side Reactions: Higher temperatures can lead to side reactions, including degradation of the lithiated intermediate and reaction with the THF solvent.
-
Maintaining Regioselectivity: Low temperatures help to prevent isomerization or undesired lithiation at other positions.
Q3: What are the most common lithium reagents used, and how do they differ?
The most common reagents are n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (s-BuLi).
-
n-BuLi: A widely used and effective reagent for this transformation.
-
s-BuLi: A stronger base than n-BuLi, which can be beneficial if deprotonation with n-BuLi is sluggish. However, its higher reactivity can sometimes lead to more side products if not handled carefully.
Q4: Is an additive like TMEDA necessary?
While not always mandatory, N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common additive that can accelerate the rate of lithiation. TMEDA chelates the lithium ion, breaking down the butyllithium (B86547) aggregates and increasing its basicity. This can lead to faster and more complete lithiation, especially if the reaction is slow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi. | 1. Titrate the n-BuLi solution to determine its exact concentration. Use a fresh bottle if necessary. |
| 2. Insufficiently dry glassware or solvent. | 2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous THF. | |
| 3. Reaction temperature is too high. | 3. Maintain a strict reaction temperature of -78 °C during the lithiation step. | |
| 4. Incomplete reaction. | 4. Increase the reaction time or consider using s-BuLi or adding TMEDA. | |
| Recovery of Starting Material | 1. Incomplete deprotonation. | 1. Check the concentration and age of the n-BuLi. Extend the lithiation time. |
| 2. Premature quenching of the lithiated species. | 2. Ensure the reaction is protected from atmospheric moisture and carbon dioxide. | |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions. | 1. Strictly maintain the reaction temperature at -78 °C. |
| 2. Presence of impurities in the starting material. | 2. Purify the this compound before the reaction. | |
| 3. Reaction with the solvent (THF). | 3. Avoid prolonged reaction times at temperatures above -78 °C. |
Data on Reaction Optimization
The following table summarizes the impact of reaction time and temperature on the yield of the subsequent quenched product (e.g., after reaction with an electrophile). These are representative data synthesized from typical outcomes in related literature.
| Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| -78 | 1 | 85-95 | Optimal conditions for high yield and selectivity. |
| -78 | 0.5 | 70-85 | Reaction may be incomplete. |
| -40 | 1 | 60-75 | Increased risk of side reactions. |
| 0 | 1 | < 40 | Significant decomposition and side product formation. |
Experimental Protocols
Protocol 1: Standard Lithiation of this compound
This protocol describes the generation of 2-lithio-1-(phenylsulfonyl)pyrrole for subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The resulting solution of 2-lithio-1-(phenylsulfonyl)pyrrole is ready for quenching with an electrophile.
Visualizing the Process
Experimental Workflow
Caption: Workflow for the lithiation and quenching of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield lithiation reactions.
workup procedure to remove aluminum salts from Friedel-Crafts reactions
This guide provides troubleshooting advice and frequently asked questions regarding the removal of aluminum salts during the workup procedure of Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup in a Friedel-Crafts reaction?
The workup serves two main purposes. First, it quenches (stops) the reaction. Second, it decomposes the aluminum chloride (AlCl₃) catalyst and breaks up the complex that forms between the Lewis acid catalyst and the resulting ketone product.[1][2] This step is essential for isolating and purifying the desired acylated or alkylated aromatic compound.[1] The quenching process hydrolyzes the aluminum chloride, rendering it inactive.[1]
Q2: Why is it critical to quench the reaction mixture on ice or with ice-cold water?
The reaction between the residual aluminum chloride catalyst and water is extremely exothermic.[1] This can cause a rapid increase in temperature, potentially boiling the solvent and releasing corrosive hydrogen chloride (HCl) gas.[1][3] Using crushed ice or ice-cold water helps to absorb the significant amount of heat generated during the hydrolysis of AlCl₃, allowing for a safer and more controlled quenching process.[1]
Q3: What are the major safety hazards during the quenching process and how can they be mitigated?
The primary hazards are the rapid evolution of heat and the release of HCl gas.[1] To mitigate these risks, the following precautions are essential:
-
Proper Addition: Always add the reaction mixture slowly to the ice/water. Never add water directly to the reaction mixture.[1]
-
Ventilation: The entire procedure must be conducted in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including an acid-resistant lab coat, chemical safety goggles, and gloves.[1]
Q4: Is it advisable to use a basic solution, like sodium bicarbonate, for the initial quench?
No, it is not recommended to use a basic solution for the initial quenching step. The initial quench should be performed with ice water or dilute acid to control the highly exothermic hydrolysis of aluminum chloride.[1] A basic wash, typically with a saturated sodium bicarbonate solution, is used later in the workup process to neutralize any remaining acid after the initial quench and acidic wash.[1][4]
Q5: Why is a dilute HCl wash often included in the workup sequence?
After the initial quench on ice, aluminum salts (like aluminum hydroxide) can precipitate out of the solution. Adding a dilute solution of HCl helps to dissolve these salts, making the separation of the organic and aqueous layers cleaner and more efficient.[1][5]
Troubleshooting Guide
Issue 1: A persistent emulsion has formed between the organic and aqueous layers.
Emulsions are a common issue during the workup of Friedel-Crafts reactions, often stabilized by fine particulates of aluminum salts.[6]
| Method | Description | Pros | Cons |
| Patience | Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling may help.[6] | Simplest method. | Can be time-consuming and may not work for stable emulsions. |
| "Salting Out" | Add saturated sodium chloride solution (brine) or solid NaCl to the mixture and mix gently. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component.[6] | Simple, fast, and often effective.[6] | Increases salt concentration in the aqueous waste. |
| Filtration | Filter the entire emulsified mixture through a pad of a filter aid like Celite® using a Büchner funnel.[6] | Highly effective for emulsions stabilized by suspended solids.[6] | Can be slow; potential for minor product loss on the filter aid. |
| Solvent Addition | Add a small amount of the organic solvent used for the extraction to dilute the organic phase.[6] | Simple and can be effective if the emulsion is concentration-dependent. | May significantly increase the total volume. |
Issue 2: A white, gelatinous solid (aluminum hydroxide) remains after quenching.
This indicates that the aluminum salts have not been fully dissolved.
-
Solution: Slowly add more dilute hydrochloric acid (e.g., 1M or 3M HCl) to the separatory funnel and shake. The precipitate should dissolve to form a clear aqueous layer.[1]
Issue 3: The product yield is low after workup.
Low yields can stem from several factors, including issues during the workup phase.
-
Possible Cause: Incomplete quenching or extraction.
-
Solution: Ensure the quenching process is complete and that all aluminum complexes are broken. Perform multiple extractions (typically 2-3) of the aqueous layer with the organic solvent to maximize product recovery. Combine all organic layers for subsequent washing steps.[4][7]
Experimental Protocols
Standard Workup Protocol for Friedel-Crafts Acylation
This protocol outlines a general procedure for quenching the reaction and removing aluminum salts.
-
Preparation: Prepare a beaker containing a mixture of crushed ice and water (approximately 5 mL per gram of AlCl₃ used).[1] For reactions prone to emulsions, a 3M HCl solution can be used instead of ice.[5][6]
-
Quenching: In a fume hood, very slowly and carefully pour the reaction mixture from the flask into the beaker of ice/acid with constant stirring.[3] A large amount of HCl gas may be evolved.
-
Acidification & Dissolution: After the initial exothermic reaction has subsided, slowly add 1M HCl to the beaker to dissolve any precipitated aluminum salts.[1] The mixture should become a clear, two-phase solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[7] Drain the organic layer. Extract the aqueous layer again with the organic solvent to ensure maximum recovery. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with the following solutions, using volumes roughly equal to the organic layer:
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[3][7]
Quantitative Parameters for a Typical Workup
| Parameter | Recommended Value/Type | Purpose |
| Quenching Medium | Crushed Ice / Water or 3M HCl | To control the exothermic hydrolysis of AlCl₃.[1][5] |
| Volume of Quench | ~5 mL per gram of AlCl₃ | Ensures sufficient medium to absorb heat.[1] |
| Washing Solutions | 1M HCl, H₂O, Sat. NaHCO₃, Brine | To remove impurities and neutralize the organic layer.[1] |
| Volume of Washes | Equal volumes to the organic layer | Ensures thorough washing. |
Visualizations
Caption: Standard experimental workflow for the workup of a Friedel-Crafts reaction.
Caption: Troubleshooting decision tree for resolving emulsions in a Friedel-Crafts workup.
References
Technical Support Center: Analysis of 1-(Phenylsulfonyl)pyrrole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(phenylsulfonyl)pyrrole and its derivatives. The focus is on identifying byproducts in common reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Friedel-Crafts reactions of this compound?
A1: The most common byproducts in Friedel-Crafts reactions are constitutional isomers of the desired substituted product. The regioselectivity of the reaction is highly dependent on the Lewis acid used.
-
Acylation: With strong Lewis acids like aluminum chloride (AlCl₃), acylation reactions on this compound predominantly yield the 3-acyl derivative. However, the use of weaker Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can lead to the formation of the 2-acyl isomer as the major product[1]. Therefore, incomplete or competing reactions can result in a mixture of 2- and 3-acyl-1-(phenylsulfonyl)pyrrole.
-
Alkylation: Friedel-Crafts alkylation can also produce mixtures of isomers. For instance, the isopropylation of this compound with isopropyl chloride and aluminum chloride yields a mixture of 2-isopropyl- and 3-isopropyl-1-(phenylsulfonyl)pyrrole[2]. In some cases, especially with less reactive alkylating agents, polymeric byproducts may also be formed[2].
Q2: We are observing an unexpected disubstituted byproduct in our reaction with a substituted pyrrole (B145914). What could it be?
A2: In reactions involving substituted pyrroles, unexpected disubstitution can occur. For example, the reaction of 2,5-dimethylpyrrole with phenylsulfonyl chloride, intending to produce N-substituted 1-phenylsulfonyl-2,5-dimethylpyrrole, has been reported to unexpectedly yield 1-phenylsulfonyl-3-phenylsulfinyl-2,5-dimethylpyrrole[1]. This is attributed to the increased electron-donating nature of the substituted pyrrole, leading to further substitution on the pyrrole ring[1].
Q3: Our Friedel-Crafts acetylation of a 3-alkyl-1-(phenylsulfonyl)pyrrole is not giving the expected 4-acetyl product. What other isomers could be forming?
A3: The acetylation of 3-alkyl-1-(phenylsulfonyl)pyrroles can lead to a mixture of isomers, with 5-substitution often being the predominant outcome, contrary to the expected 4-substitution. The proportion of isomers is influenced by the size of the alkyl group. As the bulkiness of the 3-alkyl group increases, the amount of 2-substitution tends to decrease, and some 4-substitution may be observed[2].
Troubleshooting Guide
Problem 1: Poor Regioselectivity (Mixture of 2- and 3-substituted isomers)
| Potential Cause | Suggested Solution |
| Incorrect Lewis Acid: The choice of Lewis acid significantly impacts the site of substitution. | For 3-acylation, use a strong Lewis acid like AlCl₃. For 2-acylation, a weaker Lewis acid like BF₃·OEt₂ may be preferred[1]. Ensure the Lewis acid is of high purity and anhydrous. |
| Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product distribution. | Optimize the reaction temperature. Lower temperatures may favor a single isomer. |
| Steric Hindrance: Bulky substituents on the pyrrole or the acylating/alkylating agent can affect regioselectivity. | Consider using less sterically hindered reactants if possible. |
Problem 2: Presence of Polymeric Byproducts
| Potential Cause | Suggested Solution |
| Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to polymerization. | Reduce the reaction temperature and monitor the reaction progress closely to avoid extended reaction times. |
| Excess Reagents: A large excess of the alkylating or acylating agent can sometimes promote polymerization. | Use a stoichiometric amount of the electrophile or a slight excess. |
| Acid-Catalyzed Degradation: Traces of acid can sometimes lead to the degradation and polymerization of pyrroles. | Ensure neutral workup conditions to remove all acidic residues. |
Problem 3: GC-MS Analysis Issues
| Potential Cause | Suggested Solution |
| Poor Separation of Isomers: The 2- and 3-substituted isomers may co-elute on the GC column. | Optimize the GC temperature program. Use a slower ramp rate to improve separation. A longer capillary column with a suitable stationary phase (e.g., a mid-polarity phase) may also enhance resolution. |
| Peak Tailing: Active sites in the GC inlet or column can cause tailing of polar analytes like sulfonylated compounds. | Use a deactivated inlet liner and a high-quality, inert GC column. Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues. |
| Thermal Degradation: The phenylsulfonyl group might be susceptible to thermal degradation in the hot GC inlet. | Lower the injector temperature to the minimum required for efficient volatilization. Check for the presence of smaller, consistent fragment ions in the mass spectra of your peaks, which might indicate in-source fragmentation or degradation. |
| Baseline Noise: Contaminants in the carrier gas or the GC system can lead to a noisy baseline. | Ensure high-purity carrier gas and use appropriate gas purifiers. Bake out the column and clean the injector port if contamination is suspected. |
Quantitative Data
Table 1: Product Distribution in the Friedel-Crafts Acetylation of 3-Alkyl-1-(phenylsulfonyl)pyrroles[2]
| 3-Alkyl Substituent | % 5-acetyl | % 4-acetyl | % 2-acetyl |
| Methyl | 60 | 10 | 30 |
| Ethyl | 65 | 10 | 25 |
| Isopropyl | 75 | 15 | 10 |
| tert-Butyl | 80 | 20 | 0 |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of this compound
-
Preparation: To a stirred solution of this compound in a suitable dry solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), add the appropriate Lewis acid (e.g., aluminum chloride) portion-wise at room temperature.
-
Reaction: Add the acylating agent (e.g., an acyl chloride) dropwise to the reaction mixture.
-
Monitoring: Stir the reaction mixture for the appropriate time (e.g., 3 hours), monitoring the progress by Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis of a quenched aliquot.
-
Work-up: Pour the reaction mixture onto ice and stir. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., chloroform).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.
Suggested GC-MS Protocol for Isomer Separation
-
GC System: Agilent 7890A or equivalent.
-
Column: Agilent J&W VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector in split mode (e.g., 30:1 split ratio) at 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp 1: 20 °C/min to 280 °C, hold for 5 minutes.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS System: Agilent 5975C or equivalent.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound reactions.
Caption: Influence of Lewis acid choice on product regioselectivity in Friedel-Crafts acylation.
References
Technical Support Center: Monitoring 1-(Phenylsulfonyl)pyrrole Reactions by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving the synthesis of 1-(phenylsulfonyl)pyrrole and its derivatives using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for monitoring this compound reactions?
A common starting point for a solvent system is a mixture of a non-polar solvent like petroleum ether (PE) or hexanes and a slightly more polar solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). A ratio of 19:1 PE:EtOAc has been reported for similar compounds.[1] A system of 30% dichloromethane in hexane (B92381) was used for column chromatography, which can be adapted for TLC.[2] It is recommended to start with a low polarity system (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to achieve an optimal Rf value for the starting material, ideally between 0.3 and 0.4.[3]
Q2: How can I visualize the spots on the TLC plate? My starting materials and product are colorless.
This compound and its precursors contain aromatic rings, making them UV-active.[4][5] The most common and non-destructive visualization method is using a UV lamp at 254 nm.[5][6][7] Compounds that absorb UV light will appear as dark spots on a fluorescent green background.[4][6] After marking the spots seen under UV light with a pencil, you can use chemical stains for further visualization.[4][7]
-
Iodine: Place the plate in a chamber with iodine crystals. Many organic compounds, especially aromatic and unsaturated ones, will form yellow-brown spots.[4][6][8] The spots may fade over time, so they should be circled promptly.[6]
-
Vanillin or p-Anisaldehyde Stain: These stains can react with various functional groups to produce colored spots upon heating, which can help differentiate between compounds, even if their Rf values are similar.[1][9]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, or alcohols.[4]
Q3: What is a "co-spot" and why is it important?
A co-spot is a single lane on the TLC plate where the starting material and the reaction mixture are spotted directly on top of each other.[3][10] This is crucial for reactions where the reactant and product have very similar Rf values. If you see two separate spots in the co-spot lane, it confirms the presence of both reactant and product. If you see a single, potentially elongated spot (like a snowman), it can help confirm the identity of the spots in the reaction mixture lane.[9]
Q4: How do I know when the reaction is complete?
The reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane on the TLC plate.[10] Concurrently, you should observe the appearance and increasing intensity of the product spot.[10]
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound reactions.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: The spotted sample is too concentrated.[10] 2. Inappropriate Solvent System: The solvent polarity is not suitable. 3. Compound Instability: The compound may be decomposing on the silica (B1680970) gel plate.[9] | 1. Dilute the sample and re-spot a smaller amount on a new plate.[10] 2. Adjust the solvent system's polarity. 3. Perform a 2D TLC to check for stability. If decomposition occurs, consider using alumina (B75360) or reverse-phase TLC plates.[9] |
| Poor Separation of Reactant and Product | 1. Inappropriate Solvent System Polarity: The eluent is either too polar or not polar enough.[10] 2. Similar Polarity of Compounds: The reactant and product have very similar chemical structures and polarities.[9] | 1. Systematically test different solvent systems by varying the ratio of polar to non-polar solvents.[10] 2. Try a completely different solvent system (e.g., switch from Hexane/EtOAc to DCM/Methanol).[10] 3. Always use a co-spot lane to aid in differentiation.[9][10] |
| No Spots Visible on the TLC Plate | 1. Sample Too Dilute: The compound's concentration is below the detection limit.[10] 2. Compound is Not UV-Active: While unlikely for this class of compounds, it's a possibility. 3. Sample Evaporation: The sample may have evaporated before development if spotted on a hot plate. | 1. Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain like iodine or p-anisaldehyde, as these do not rely on UV absorbance.[4][5] 3. Allow the plate to cool to room temperature before spotting. |
| All Spots Remain at the Baseline (Rf ≈ 0) | 1. Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compounds up the plate. | 1. Increase the proportion of the polar solvent in your eluent system (e.g., move from 9:1 to 4:1 Hexane:EtOAc). 2. Consider adding a small amount of a more polar solvent like methanol. |
| All Spots Rush to the Solvent Front (Rf ≈ 1) | 1. Solvent System is Too Polar: The eluent is too polar, causing all compounds to travel with the solvent front without sufficient interaction with the stationary phase. | 1. Decrease the proportion of the polar solvent in your eluent system (e.g., move from 4:1 to 19:1 Hexane:EtOAc). 2. Use a less polar solvent as the main component of your system. |
| Reaction Mixture Lane is a Smear | 1. High-Boiling Point Reaction Solvent: Solvents like DMF or DMSO can cause smearing.[9] | 1. After spotting the reaction mixture, place the TLC plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[9] |
Quantitative Data: Rf Values
The following table summarizes reported Rf values for representative N-sulfonylpyrrole derivatives. Note that Rf values are dependent on the specific conditions (plate, temperature, chamber saturation).
| Compound | Solvent System (v/v) | Rf Value | Visualization |
| 2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.28 | UV, vanillin |
| 2-(2-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.24 | UV, vanillin |
| 2-(4-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.23 | UV, vanillin |
| 2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.38 | UV, vanillin |
| 2-phenyl-3-(phenylthio)-1-tosyl-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.3 | Not specified |
Data sourced from The Royal Society of Chemistry publications.[1][11]
Experimental Protocols
Detailed Methodology for Monitoring Reaction Progress by TLC
-
Plate Preparation:
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of the starting material (e.g., pyrrole) in a volatile solvent.
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' and 'C' lanes on the baseline. Ensure spots are small and concentrated.[3]
-
Carefully withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.
-
Spot the diluted reaction mixture onto the 'RM' and 'C' lanes.[3]
-
-
Development:
-
Prepare a developing chamber by pouring a small amount (~0.5 cm depth) of the chosen solvent system into it.[3] Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate by capillary action until the solvent front is about 1 cm from the top.[3]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to evaporate completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[6][7]
-
If necessary, use a secondary method like an iodine chamber or a chemical stain for better visualization.[4][6]
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Monitor the reaction by comparing the intensity of the starting material spot with the product spot over time. The reaction is complete when the starting material spot in the 'RM' lane has disappeared.[10][12]
-
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: A decision tree for troubleshooting common TLC issues.
Caption: Interpreting a TLC plate for reaction monitoring.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 16851-82-4 [chemicalbook.com]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide: 1-(Phenylsulfonyl)pyrrole vs. 1-Tosylpyrrole as Directing Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-(phenylsulfonyl)pyrrole and 1-tosylpyrrole (B123520) as directing groups in organic synthesis. The performance of these two closely related N-sulfonylpyrroles in key chemical transformations is evaluated based on experimental data for regioselectivity and reaction yields. Detailed experimental protocols for representative reactions are also provided to support the practical application of these directing groups.
Introduction
N-Sulfonylpyrroles are valuable intermediates in organic synthesis, where the sulfonyl group serves a dual purpose: it protects the pyrrole (B145914) nitrogen and acts as a directing group, influencing the regiochemical outcome of electrophilic substitution and metallation reactions. The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic attack compared to pyrrole itself, but this effect is harnessed to control the position of substitution. Among the various N-sulfonyl protecting groups, the phenylsulfonyl and tosyl (p-toluenesulfonyl) groups are frequently employed. This guide offers a comparative analysis of their performance to aid chemists in selecting the optimal directing group for their synthetic strategy.
Performance Comparison
The primary applications for this compound and 1-tosylpyrrole as directing groups are in Friedel-Crafts reactions and ortho-lithiation (Directed ortho-Metalation, DoM). The following sections compare their efficacy in these transformations.
Friedel-Crafts Acylation
Both this compound and 1-tosylpyrrole are effective directing groups for Friedel-Crafts acylation, generally favoring substitution at the C3-position of the pyrrole ring, a departure from the typical C2-selectivity of pyrrole itself. This shift in regioselectivity is a key advantage of using these directing groups.
Table 1: Comparison of Regioselectivity and Yields in Friedel-Crafts Acylation
| Directing Group | Acylating Agent | Lewis Acid | Solvent | Product(s) | Ratio (C3:C2) | Yield (%) | Reference |
| This compound | Acetyl Chloride | AlCl₃ | Dichloromethane (B109758) | 3-Acetyl-1-(phenylsulfonyl)pyrrole | Strongly Regiospecific for C3 | Good | [1] |
| This compound | Benzoyl Chloride | AlCl₃ | Dichloromethane | 3-Benzoyl-1-(phenylsulfonyl)pyrrole | Strongly Regiospecific for C3 | Good | [1] |
| This compound | Various Aroyl Chlorides | AlCl₃ | 1,2-Dichloroethane | 3-Aroyl-1-(phenylsulfonyl)pyrroles | Predominantly C3 | >50 | [2] |
| 1-Tosylpyrrole | 1-Naphthoyl Chloride | AlCl₃ | Dichloromethane | N-(p-toluenesulfonyl)-3-(1-naphthoyl)pyrrole and N-(p-toluenesulfonyl)-2-(1-naphthoyl)pyrrole | ≥98:2 | Not specified | [3] |
| 1-Tosylpyrrole | 1-Naphthoyl Chloride | AlCl₃ | Chloroform | N-(p-toluenesulfonyl)-3-(1-naphthoyl)pyrrole and N-(p-toluenesulfonyl)-2-(1-naphthoyl)pyrrole | 83:17 | Not specified | [3] |
Analysis:
Both directing groups effectively steer acylation to the 3-position, particularly when a strong Lewis acid like AlCl₃ is used. The phenylsulfonyl group is described as "strongly regiospecific" for acetylation and benzoylation, affording "good yields"[1]. For 1-tosylpyrrole, detailed studies with 1-naphthoyl chloride show excellent C3-selectivity in dichloromethane, which diminishes slightly in the more polar solvent chloroform[3]. The choice between the two may therefore depend on the specific acylating agent and desired solvent system, with both offering a reliable route to 3-acylpyrroles.
Friedel-Crafts Alkylation
The directing effect of N-sulfonyl groups in Friedel-Crafts alkylation is less predictable and more substrate-dependent compared to acylation.
Table 2: Comparison of Regioselectivity and Yields in Friedel-Crafts Alkylation
| Directing Group | Alkylating Agent | Lewis Acid | Product(s) | Ratio (C3:C2) | Yield (%) | Reference |
| This compound | tert-Butyl Chloride | AlCl₃ | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | Excellent (trace of C2) | Excellent | [1] |
| This compound | Isopropyl Chloride | AlCl₃ | 3-Isopropyl- and 2-Isopropyl-1-(phenylsulfonyl)pyrrole | ~45:55 | Not specified | [1] |
Analysis:
For this compound, the regioselectivity of alkylation is highly dependent on the nature of the electrophile. While tert-butylation is highly selective for the 3-position, isopropylation yields a mixture of 2- and 3-isomers[1]. This suggests that steric factors of the incoming electrophile play a significant role in determining the reaction outcome. Data for Friedel-Crafts alkylation of 1-tosylpyrrole was not sufficiently detailed in the searched literature for a direct comparison.
Ortho-Lithiation (Directed ortho-Metalation - DoM)
The sulfonyl group can direct the lithiation of the pyrrole ring to the C2 position. This is a powerful strategy for the synthesis of 2-substituted pyrroles.
Table 3: Comparison of Performance in Ortho-Lithiation
| Directing Group | Base | Electrophile | Product | Yield (%) | Reference |
| This compound | Not specified | Not specified | 2-substituted pyrrole | Not specified | [4] |
| 1-Tosylpyrrole | LDA | Tosyl Chloride (on Pyrrole-2-carbaldehyde) | Aldehyde-functionalized product | 85 | [5] |
Analysis:
Both phenylsulfonyl and tosyl groups are effective directing groups for ortho-lithiation. The sulfonyl group, through coordination with the lithium base, directs deprotonation to the adjacent C2 position[4]. A specific example with a substituted 1-tosylpyrrole derivative shows a high yield of 85% for the ortho-lithiated and subsequently functionalized product[5]. While a direct quantitative comparison is not available from the search results, both are established as reliable directing groups for this transformation.
Deprotection
The ease of removal of the directing group is a critical consideration in a synthetic sequence. Both phenylsulfonyl and tosyl groups can be cleaved under various conditions.
Table 4: Comparison of Deprotection Methods
| Directing Group | Reagent(s) | Conditions | Reference |
| This compound | Aqueous Base (e.g., NaOH, KOH) | Basic hydrolysis | [6] |
| 1-Tosylpyrrole | Magnesium in Methanol (B129727) (Mg/MeOH) | Reductive cleavage | [7] |
| 1-Tosylpyrrole | Samarium(II) Iodide (SmI₂) | Reductive cleavage | [1] |
Analysis:
The phenylsulfonyl group can be removed under basic hydrolytic conditions[6]. The tosyl group is often removed using reductive methods, such as magnesium in methanol or samarium(II) iodide, which are generally mild and effective[1][7]. The choice of deprotection strategy will depend on the functional group tolerance of the substrate. The availability of both hydrolytic and reductive cleavage methods for these groups provides flexibility in synthetic planning.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of N-Sulfonylpyrroles
This protocol is a general representation of a Friedel-Crafts acylation reaction.
Materials:
-
N-Sulfonylpyrrole (this compound or 1-tosylpyrrole)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1-2.0 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the acyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension of aluminum chloride.
-
After the addition is complete, add a solution of the N-sulfonylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes to several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[6]
Deprotection of 1-Tosylpyrrole using Magnesium in Methanol
Materials:
-
N-Tosylpyrrole derivative
-
Anhydrous Methanol (MeOH)
-
Magnesium turnings
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tosylpyrrole derivative (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add magnesium turnings (2-4 equivalents) to the solution.
-
Subject the reaction mixture to ultrasonication at 40-50 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove inorganic salts.
-
Extract the filtrate with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude deprotected pyrrole.
-
Purify the product as necessary by column chromatography or distillation.[1]
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation on N-Sulfonylpyrroles.
Caption: General Workflow for Directed ortho-Metalation of N-Sulfonylpyrroles.
Conclusion
Both this compound and 1-tosylpyrrole are highly effective directing groups for the functionalization of the pyrrole ring.
-
For 3-acylation , both directing groups provide excellent regioselectivity and good yields, with the choice likely being dictated by the specific substrate and reaction conditions.
-
For alkylation , the regioselectivity is less predictable and appears to be highly dependent on the steric nature of the alkylating agent, as demonstrated with this compound.
-
For 2-lithiation , both groups are reliable in directing deprotonation to the ortho position, enabling the synthesis of 2-substituted pyrroles.
-
Deprotection strategies are available for both groups, offering flexibility in synthetic design. The phenylsulfonyl group is typically removed under basic conditions, while the tosyl group is amenable to mild reductive cleavage.
Ultimately, the selection between this compound and 1-tosylpyrrole will depend on the specific synthetic goals, including the desired substitution pattern, the nature of the reactants, and the compatibility of subsequent deprotection steps with other functional groups in the molecule. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Directed Lithiation of <i>N</i>-Benzenesulfonyl-3-bromopyrrole. Electrophile-Controlled Regioselective Functionalizatio… [ouci.dntb.gov.ua]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. researchgate.net [researchgate.net]
advantages of using 1-(phenylsulfonyl)pyrrole over other N-protecting groups
A Comparative Guide to 1-(Phenylsulfonyl)pyrrole for N-Protection
In synthetic organic chemistry, the strategic use of protecting groups is essential for the successful synthesis of complex molecules. For nitrogen-containing heterocycles like pyrrole (B145914), which are prevalent in pharmaceuticals and natural products, N-protection is critical to modulate reactivity and prevent unwanted side reactions.[1][2] Among the various options, this compound has emerged as a robust and versatile choice. This guide provides a detailed comparison of the 1-(phenylsulfonyl) group with other common N-protecting groups, supported by experimental data and protocols.
Core Advantages of the 1-(Phenylsulfonyl) Group
The utility of the 1-(phenylsulfonyl) group stems primarily from its strong electron-withdrawing nature, which significantly influences the reactivity of the pyrrole ring. This characteristic imparts several key advantages over other protecting groups like Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl), and Fmoc (9-Fluorenylmethyloxycarbonyl).
-
Enhanced Acidity and Directed Lithiation : The phenylsulfonyl group powerfully deactivates the pyrrole ring towards electrophilic substitution while increasing the acidity of the ring protons. This effect facilitates regioselective deprotonation (lithiation) at the C2 position, enabling controlled functionalization. This directed metallation is a significant advantage for constructing specifically substituted pyrroles.[3]
-
Stability and Reactivity Modulation : Sulfonyl groups are among the more common protecting groups for pyrrole due to their ability to reduce the ring's reactivity.[4] This enhanced stability allows for a broader range of reaction conditions to be employed on other parts of the molecule without compromising the pyrrole core.[4] For instance, N-sulfonyl protection allows for Friedel-Crafts acylation, which is otherwise challenging with unprotected pyrroles.[5]
-
Distinct Regioselectivity : The choice between an N-sulfonyl and an N-alkoxycarbonyl protecting group can lead to different regiochemical outcomes in reactions. For example, acylation of N-alkoxycarbonyl pyrroles can yield different regioisomers compared to their N-sulfonyl counterparts, providing a valuable tool for synthetic strategy.[6]
Comparative Data: Stability and Deprotection
The selection of a protecting group is critically dependent on its stability to various reaction conditions and the ease of its removal. The 1-(phenylsulfonyl) group offers a unique profile compared to carbamate-based protectors.
| Protecting Group | Deprotection Conditions | Stability Profile | Key Orthogonality |
| 1-(Phenylsulfonyl) | Mild alkaline hydrolysis (e.g., KOH/MeOH); Thiolates; Reductive cleavage (e.g., Mg/MeOH, SmI₂, electrochemical).[7][8][9] | Stable to strong acids (e.g., TFA), catalytic hydrogenation.[6] | Orthogonal to acid-labile groups (Boc, trityl) and groups removed by hydrogenolysis (Cbz, benzyl). |
| Boc | Strong acids (e.g., TFA, HCl).[2] | Unstable to acid; Stable to base and hydrogenolysis. | Orthogonal to base-labile (Fmoc) and hydrogenolysis-cleavable (Cbz) groups. |
| Cbz | Catalytic hydrogenolysis (H₂/Pd-C); Strong acids (HBr/AcOH).[1][2] | Stable to mild acid and base. | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| Fmoc | Basic conditions (e.g., 20% piperidine (B6355638) in DMF).[1][2] | Unstable to base; Stable to acid and hydrogenolysis. | Orthogonal to acid-labile (Boc) and hydrogenolysis-cleavable (Cbz) groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the protection of pyrrole with a phenylsulfonyl group and its subsequent deprotection.
Protocol 1: Synthesis of this compound[11]
This procedure utilizes phase-transfer catalysis for an efficient and high-yield synthesis.
Materials:
-
Pyrrole (1.0 eq)
-
Benzenesulfonyl chloride (1.5 eq)
-
50% Aqueous sodium hydroxide (B78521) solution
-
Tetrabutylammonium (B224687) hydrogensulfate (0.1 eq)
-
Dichloromethane
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of benzenesulfonyl chloride (1.5 eq) in toluene is slowly added dropwise over 15 minutes to a stirred mixture of pyrrole (1.0 eq), tetrabutylammonium hydrogensulfate (0.1 eq) in toluene, and a 50% aqueous sodium hydroxide solution.
-
The reaction mixture is stirred at room temperature for 3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic and aqueous phases are separated.
-
The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, 30% dichloromethane/hexane) to yield this compound as a white solid (typical yield: 87%).[10]
Protocol 2: Deprotection of this compound[12]
This protocol describes a mild alkaline hydrolysis for the removal of the phenylsulfonyl group.
Materials:
-
This compound derivative
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Diethyl ether
Procedure:
-
The this compound derivative is dissolved in a solution of potassium hydroxide in methanol.
-
The mixture is stirred at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over an appropriate drying agent, and concentrated under reduced pressure to yield the deprotected pyrrole.
Visualizing Workflows and Relationships
Diagrams created using DOT language provide clear visual representations of experimental processes and logical comparisons.
Caption: Synthetic workflow for the functionalization of pyrrole using 1-(phenylsulfonyl) protection.
Caption: Orthogonality of common N-protecting groups under different deprotection conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 16851-82-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 16851-82-4 [amp.chemicalbook.com]
A Comparative Analysis of AlCl₃ and SnCl₄ in the Friedel-Crafts Acylation of 1-(Phenylsulfonyl)pyrrole
For researchers, scientists, and professionals in drug development, the strategic acylation of heteroaromatic compounds is a cornerstone of synthesizing novel molecular entities. The choice of a Lewis acid catalyst in Friedel-Crafts reactions is pivotal, as it governs not only the reaction's efficiency but also its regioselectivity. This guide provides a comparative study of two common Lewis acids, aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), in the acylation of 1-(phenylsulfonyl)pyrrole, a key intermediate in medicinal chemistry.
The phenylsulfonyl protecting group on the pyrrole (B145914) nitrogen significantly influences the outcome of electrophilic substitution reactions. Understanding the interplay between this directing group and the chosen Lewis acid is crucial for achieving the desired substitution pattern. This comparison elucidates the performance of AlCl₃ and SnCl₄, offering insights into their relative strengths and their impact on the regiochemical outcome of the acylation reaction.
Performance Comparison: AlCl₃ vs. SnCl₄
The selection of AlCl₃ or SnCl₄ as the catalyst for the acylation of this compound leads to a dramatic difference in the regioselectivity of the product. Aluminum chloride, a strong Lewis acid, directs the acylation to the C3 position of the pyrrole ring, whereas the weaker Lewis acid, tin(IV) chloride, favors acylation at the C2 position.[1]
This divergence in regioselectivity is attributed to different reaction mechanisms. With AlCl₃, the reaction is thought to proceed via an organoaluminum intermediate, which directs the acyl group to the C3 position.[1] In contrast, the reaction with SnCl₄ is believed to follow a more conventional electrophilic aromatic substitution pathway, where the C2 position is electronically favored for attack.
Below is a summary of the expected outcomes based on literature findings:
| Feature | AlCl₃ | SnCl₄ |
| Predominant Isomer | 3-acyl-1-(phenylsulfonyl)pyrrole | 2-acyl-1-(phenylsulfonyl)pyrrole |
| Regioselectivity | High for C3-acylation[2] | High for C2-acylation[1] |
| Lewis Acidity | Strong | Weaker |
| Proposed Mechanism | Via organoaluminum intermediate | Electrophilic Aromatic Substitution |
Logical Workflow for Catalyst Selection and Reaction
The following diagram illustrates the decision-making process and experimental workflow for the acylation of this compound based on the desired product isomer.
Caption: Workflow for the regioselective acylation of this compound.
Experimental Protocols
The following are generalized experimental protocols for the Friedel-Crafts acylation of this compound using AlCl₃ and SnCl₄. These should be adapted and optimized for specific acylating agents and scales.
Protocol 1: C3-Acylation using Aluminum Chloride (AlCl₃)
This protocol is adapted from general Friedel-Crafts procedures and findings on the regioselectivity of AlCl₃ with N-sulfonylpyrroles.[1][2]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 2.0 equivalents) and an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add the acyl halide or anhydride (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 15-30 minutes.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the 3-acyl-1-(phenylsulfonyl)pyrrole.
Protocol 2: C2-Acylation using Tin(IV) Chloride (SnCl₄)
This protocol is based on the known regioselectivity of weaker Lewis acids in the acylation of N-sulfonylpyrroles.[1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and the acyl halide or anhydride (1.0-1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Lewis Acid: Cool the solution to 0 °C. Add tin(IV) chloride (1.1 to 2.0 equivalents) dropwise via a syringe.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. The reaction time may vary from a few hours to overnight.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Extraction: Separate the organic layer and extract the aqueous phase with dichloromethane. Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography to afford the 2-acyl-1-(phenylsulfonyl)pyrrole.
Conclusion
The choice between AlCl₃ and SnCl₄ for the acylation of this compound is a clear example of catalyst-controlled regioselectivity. For the synthesis of 3-acylpyrrole derivatives, the strong Lewis acid AlCl₃ is the catalyst of choice. Conversely, if the 2-acylpyrrole isomer is the desired product, the weaker Lewis acid SnCl₄ should be employed. This understanding allows for the targeted synthesis of specific pyrrole-containing scaffolds, which are of significant interest in the development of new therapeutic agents. Researchers should carefully consider the desired substitution pattern and select the appropriate Lewis acid to achieve their synthetic goals.
References
yield comparison for the synthesis of 3-substituted pyrroles via different protected intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-substituted pyrroles is a critical endeavor in medicinal chemistry and materials science, as this structural motif is a cornerstone of numerous biologically active compounds and functional materials. The inherent reactivity of the pyrrole (B145914) ring, however, necessitates the use of protecting groups on the nitrogen atom to control regioselectivity and prevent undesired side reactions during functionalization. This guide provides a comparative analysis of the yields and methodologies for synthesizing 3-substituted pyrroles using three common protecting groups: tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Tosyl), and 2-(Trimethylsilyl)ethoxymethyl (SEM). Additionally, the Van Leusen pyrrole synthesis is presented as a powerful alternative for constructing the substituted pyrrole ring directly.
Yield Comparison of 3-Acylpyrrole Synthesis
Direct comparison of yields for the synthesis of the exact same 3-substituted pyrrole using different protecting groups is often challenging due to variations in reaction conditions and reporting standards across the literature. However, based on established regioselectivity principles and reported examples, we can compile a representative comparison for the synthesis of a generic 3-acylpyrrole.
| Protecting Group/Method | Intermediate | Typical Reagents for Acylation | Regioselectivity | Deprotection Conditions | Reported Yield Range for 3-Acylpyrrole |
| Tosyl (Ts) | 1-Tosylpyrrole (B123520) | Acyl halide, AlCl₃ | High for 3-position | NaOH, MeOH/H₂O | 60-85% |
| Boc | 1-Boc-pyrrole | Acyl halide, Lewis Acid | Primarily 2-position; 3-substitution is challenging | Trifluoroacetic acid (TFA) | Low to moderate (often requires multi-step process) |
| SEM | 1-SEM-pyrrole | Vilsmeier-Haack (for formylation) | Good for 3-position | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acid | Moderate to good (for 3-formylpyrrole) |
| Van Leusen Reaction | N/A | α,β-Unsaturated ketone, TosMIC | Builds the ring with substitution at C3 and C4 | N/A | 65-80% (for 3,4-disubstituted pyrroles) |
Experimental Workflows and Logical Relationships
The general strategy for synthesizing 3-substituted pyrroles via protected intermediates involves three key stages: protection of the pyrrole nitrogen, regioselective functionalization at the C3 position, and subsequent deprotection to yield the final product. The Van Leusen reaction offers a more convergent approach by constructing the substituted pyrrole ring in a single step.
Detailed Experimental Protocols
Synthesis of 3-Acetylpyrrole via N-Tosyl Intermediate
The use of a tosyl protecting group is a well-established method for directing acylation to the 3-position of the pyrrole ring, often through an initial 2-acylation followed by an acid-catalyzed isomerization.[1]
Step 1: Synthesis of 1-Tosylpyrrole To a solution of pyrrole (1.0 eq) in a suitable solvent such as THF, add sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add p-toluenesulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Friedel-Crafts Acylation and Isomerization to 3-Acetyl-1-tosylpyrrole To a solution of 1-tosylpyrrole (1.0 eq) in a chlorinated solvent like dichloromethane, add aluminum chloride (AlCl₃, 2.0 eq) at 0 °C. Then, add acetyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for several hours. It is believed that the initial product is the 2-acetyl derivative, which then isomerizes to the more stable 3-acetyl-1-tosylpyrrole under the acidic conditions.[1] The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.
Step 3: Deprotection to 3-Acetylpyrrole Dissolve the 3-acetyl-1-tosylpyrrole (1.0 eq) in a mixture of methanol (B129727) and water. Add an excess of sodium hydroxide (B78521) (NaOH) and stir the mixture at reflux for several hours. After cooling, neutralize the reaction mixture with a suitable acid and extract the product with an organic solvent. Purify by column chromatography to obtain 3-acetylpyrrole.
Synthesis of 3-Substituted Pyrroles via N-Boc Intermediate (Illustrative Challenge)
Synthesis of 3-Formylpyrrole via N-SEM Intermediate
The SEM protecting group can be utilized to direct formylation to the 3-position using the Vilsmeier-Haack reaction.
Step 1: Synthesis of 1-(2-(Trimethylsilyl)ethoxymethyl)pyrrole (1-SEM-pyrrole) To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of pyrrole (1.0 eq) in DMF at 0 °C. After stirring for 1 hour, add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Vilsmeier-Haack Formylation of 1-SEM-pyrrole To a solution of anhydrous DMF (3.0 eq) in an anhydrous solvent, add phosphorus oxychloride (POCl₃, 1.2 eq) at 0 °C to form the Vilsmeier reagent. Then, add a solution of 1-SEM-pyrrole (1.0 eq) in the same solvent. The reaction mixture is heated for a few hours. After cooling, the reaction is quenched by pouring it into a mixture of ice and aqueous sodium acetate. The product, 3-formyl-1-SEM-pyrrole, is extracted, dried, and purified.
Step 3: Deprotection to 3-Formylpyrrole Dissolve the 3-formyl-1-SEM-pyrrole (1.0 eq) in THF and treat with a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF. Stir the reaction at room temperature until the starting material is consumed. The reaction is then worked up by adding water and extracting the product. Purification by column chromatography yields 3-formylpyrrole.
Van Leusen Synthesis of 3-Acetyl-4-methylpyrrole
The Van Leusen reaction provides a convergent route to construct the pyrrole ring with substituents at the 3- and 4-positions from an α,β-unsaturated ketone and tosylmethyl isocyanide (TosMIC).[2]
To a solution of an α,β-unsaturated ketone such as 3-penten-2-one (B1195949) (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.0 eq) in a suitable solvent like a mixture of DMSO and ether, add a strong base such as sodium hydride (NaH, 2.0 eq) at room temperature. The reaction is stirred for several hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting 3-acetyl-4-methylpyrrole is then purified by column chromatography.
Conclusion
The choice of synthetic strategy for accessing 3-substituted pyrroles depends on the desired substitution pattern, the available starting materials, and the required overall efficiency.
-
N-Tosyl protection is a reliable method for achieving 3-acylation , often providing good to high yields, although it may proceed through a 2-acyl intermediate that subsequently isomerizes.
-
N-Boc protection generally directs acylation to the 2-position , making it less suitable for the direct synthesis of 3-acylpyrroles via simple electrophilic substitution.
-
N-SEM protection offers a viable route to 3-formylpyrroles via the Vilsmeier-Haack reaction.
-
The Van Leusen reaction represents a powerful and convergent alternative for the de novo construction of 3,4-disubstituted pyrroles , including 3-acyl derivatives, from acyclic precursors.
Researchers should carefully consider these factors when designing a synthetic route to their target 3-substituted pyrrole-containing molecules.
References
A Mechanistic Showdown: Unraveling Deprotection Strategies for N-Sulfonyl Pyrroles
For researchers, scientists, and drug development professionals, the selective cleavage of N-sulfonyl protecting groups from pyrrole (B145914) rings is a critical step in the synthesis of complex molecules. The stability of the N-sulfonyl bond necessitates a variety of deprotection methods, each with its own mechanistic nuances, advantages, and limitations. This guide provides an objective comparison of common deprotection strategies, supported by experimental data, to aid in the rational selection of the most suitable method for a given synthetic challenge.
The N-sulfonyl group is a widely employed protecting group for the pyrrole nitrogen due to its ability to decrease the electron-richness of the pyrrole ring, thereby preventing unwanted side reactions and directing substitution patterns. However, the robust nature of the sulfur-nitrogen bond often requires specific and sometimes harsh conditions for its removal. The choice of deprotection method is contingent upon the nature of the sulfonyl group (e.g., tosyl, nosyl, benzenesulfonyl) and the tolerance of other functional groups within the molecule. This comparison will delve into the mechanisms and practical applications of nucleophilic, basic, reductive, and acidic deprotection methods.
Comparative Analysis of Deprotection Methods
The efficacy of various deprotection methods for N-sulfonyl pyrroles is summarized below, highlighting the reagents, conditions, and typical yields.
| Deprotection Method | Sulfonyl Group | Reagents and Conditions | Typical Yield (%) | Reference(s) |
| Nucleophilic Aromatic Sub. | Nosyl (Ns) | Thiophenol, K₂CO₃, DMF, rt | >90 | [1] |
| Nosyl (Ns) | Polymer-supported thiol, Cs₂CO₃, DMF, rt | High | [2] | |
| Base-Catalyzed Hydrolysis | Tosyl (Ts) | NaOH, MeOH/H₂O (9:1), rt, overnight | Good to High | [3] |
| Tosyl (Ts) | Cs₂CO₃, THF/MeOH (2:1), rt to reflux | Quantitative | [4] | |
| Reductive Cleavage | Tosyl (Ts) | Mg, MeOH, rt to 50 °C, sonication | Good | [5][6] |
| Tosyl (Ts) | SmI₂, THF, rt (often requires N-activation) | Good to Excellent | [7] | |
| Acidic Deprotection | Arylsulfonyl | Trifluoromethanesulfonic acid (TfOH), neat or solvent | Good to High | [8] |
| Tosyl (Ts) | HBr, Acetic Acid, rt to 70 °C | Variable |
Mechanistic Insights and Visualized Workflows
Understanding the underlying mechanisms of these deprotection reactions is paramount for troubleshooting and optimizing reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) for Nosyl Groups
The deprotection of N-nosyl pyrroles with thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups on the benzene (B151609) ring activate it towards nucleophilic attack by a thiolate anion, forming a resonance-stabilized Meisenheimer complex. Subsequent collapse of this intermediate cleaves the N-S bond.
Base-Catalyzed Hydrolysis of Tosyl Groups
The cleavage of N-tosyl pyrroles under basic conditions typically involves nucleophilic attack of a hydroxide (B78521) ion at the sulfur atom of the sulfonyl group. This is followed by the departure of the pyrrolide anion, which is subsequently protonated by the solvent.
Reductive Cleavage of Sulfonyl Groups
Reductive methods, such as the use of magnesium in methanol, are thought to proceed through a single-electron transfer (SET) mechanism. The metal donates an electron to the sulfonyl group, generating a radical anion which then fragments to release the pyrrolide anion and a sulfinate radical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Unambiguous Determination of Regiochemistry in Substituted 1-(Phenylsulfonyl)pyrroles using NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to definitively establish the substitution patterns in 1-(phenylsulfonyl)pyrrole derivatives. This guide provides a comparative analysis of various NMR techniques, supported by experimental data and detailed protocols, to aid in the structural elucidation of these important heterocyclic compounds.
The regiochemistry of substituted pyrroles is a critical aspect of their chemical character and biological activity. The introduction of a phenylsulfonyl group at the nitrogen atom significantly influences the electron distribution within the pyrrole (B145914) ring, thereby affecting the chemical shifts of the ring protons and carbons.[1] This guide focuses on the application of ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy to differentiate between various regioisomers of substituted 1-(phenylsulfonyl)pyrroles.
Comparative Analysis of NMR Techniques
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (NOESY) NMR experiments provides a powerful toolkit for the unambiguous assignment of substituent positions on the this compound scaffold.
¹H NMR Spectroscopy: The chemical shifts of the pyrrole ring protons are highly sensitive to the electronic effects of substituents. Electron-withdrawing groups, such as the phenylsulfonyl group, generally cause a downfield shift of the ring proton signals.[1] The substitution pattern on the pyrrole ring can be inferred by analyzing the chemical shifts and coupling constants of the remaining protons. For instance, in an unsubstituted this compound, the α-protons (H2/H5) and β-protons (H3/H4) give rise to distinct signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the pyrrole ring carbons are also influenced by the nature and position of substituents.[1][2] Predictive models based on additive substituent effects can be used to estimate the ¹³C chemical shifts for different regioisomers, aiding in their differentiation.[2]
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a phenomenon where the nuclear spin polarization is transferred between nuclei that are in close spatial proximity (typically < 5 Å).[3] This technique is invaluable for determining the relative stereochemistry and regiochemistry of molecules.[3][4] In the context of substituted 1-(phenylsulfonyl)pyrroles, NOE correlations can be observed between the protons of the phenylsulfonyl group and the protons on the pyrrole ring, providing definitive evidence for the position of substituents. A 2D NOESY experiment is particularly useful as it shows all NOE correlations in a single spectrum.[3]
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted 1-(phenylsulfonyl)pyrroles. These values are illustrative and can vary depending on the specific substituent and solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted 1-(Phenylsulfonyl)pyrroles in CDCl₃
| Proton | 2-Substituted | 3-Substituted |
| H-2 | - | ~7.0 - 7.2 |
| H-3 | ~6.2 - 6.4 | - |
| H-4 | ~6.2 - 6.4 | ~6.1 - 6.3 |
| H-5 | ~7.3 - 7.5 | ~7.2 - 7.4 |
| Phenyl-H | ~7.4 - 8.0 | ~7.4 - 8.0 |
Note: The exact chemical shifts will depend on the nature of the substituent at the 2- or 3-position.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1-(Phenylsulfonyl)pyrroles in CDCl₃
| Carbon | 2-Substituted | 3-Substituted |
| C-2 | ~125 - 135 | ~120 - 125 |
| C-3 | ~110 - 115 | ~115 - 125 |
| C-4 | ~110 - 115 | ~110 - 115 |
| C-5 | ~120 - 125 | ~120 - 125 |
| Phenyl-C | ~125 - 140 | ~125 - 140 |
Note: The chemical shifts are influenced by the electronic properties of the substituent.
Experimental Protocols
General NMR Acquisition Parameters:
All NMR spectra should be acquired on a modern NMR spectrometer. The following are recommended starting parameters.[1]
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds.[1]
-
Number of Scans (NS): 8-16, to improve signal-to-noise ratio.[1]
¹³C NMR Spectroscopy:
-
Solvent: CDCl₃.
-
Pulse Sequence: Proton broadband decoupled experiment to simplify the spectrum.[1]
-
Spectral Width: 0-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.[1]
-
Relaxation Delay (D1): 2 seconds, to allow for the longer relaxation of carbon nuclei.[1]
-
Number of Scans (NS): 1024 or more, as the natural abundance of ¹³C is low.
2D NOESY Spectroscopy:
-
Solvent: CDCl₃.
-
Pulse Sequence: Standard NOESY pulse sequence.
-
Mixing Time (tm): 500-800 ms (B15284909) is a typical range to observe NOE correlations.
-
Number of Scans (NS): 8-16 per increment.
-
Data Points: 2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the NMR spectroscopic analysis to confirm the regiochemistry of substituted 1-(phenylsulfonyl)pyrroles.
By systematically applying these NMR spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently determine the regiochemistry of substituted 1-(phenylsulfonyl)pyrroles, which is essential for understanding their structure-activity relationships and advancing drug discovery efforts.
References
A Comparative Guide to the Stability of 1-(Phenylsulfonyl)pyrrole Relative to N-Aryl Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 1-(phenylsulfonyl)pyrrole against a selection of common N-aryl pyrroles, namely N-phenylpyrrole, N-(p-tolyl)pyrrole, and N-(4-chlorophenyl)pyrrole. The stability of these compounds is a critical factor in their application as pharmaceutical intermediates and in materials science, influencing their synthesis, storage, and biological activity. This document summarizes key stability parameters, including thermal, hydrolytic, and photolytic stability, supported by experimental data and theoretical calculations.
Introduction
The substitution on the pyrrole (B145914) nitrogen atom significantly influences the chemical and physical properties of the pyrrole ring. Aryl and sulfonyl groups are common substituents that modify the electron density of the pyrrole core, thereby affecting its stability. The phenylsulfonyl group in this compound is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution.[1] In contrast, N-aryl substituents can have varied electronic effects depending on the nature of the substituent on the aryl ring. Understanding the relative stability of these compounds is crucial for their effective utilization in research and development.
Quantitative Stability Data
Table 1: Bond Dissociation Energies (BDEs)
Bond dissociation energy is a key indicator of the strength of the N-substituent bond and, consequently, the stability of the molecule. Higher BDE values suggest a more stable bond.
| Compound | Bond | BDE (kcal/mol) | Method |
| This compound | N-S | Not available | Computational estimation needed |
| N-Phenylpyrrole | N-C | ~101[2] | DFT Calculation |
| N-(p-Tolyl)pyrrole | N-C | Not available | Expected to be similar to N-Phenylpyrrole |
| N-(4-Chlorophenyl)pyrrole | N-C | Not available | Expected to be similar to N-Phenylpyrrole |
Note: Specific experimental BDE values for the N-S bond in this compound and the N-C bonds in the selected N-aryl pyrroles are not readily found in the literature. The value for N-phenylpyrrole is a calculated estimate. Further computational studies are required for a direct comparison.
Table 2: Thermal Stability Data
Thermal stability is assessed by thermogravimetric analysis (TGA), with the onset of decomposition temperature indicating the thermal robustness of the compound.
| Compound | Decomposition Onset (°C) | Method |
| This compound | Not available | TGA |
| Polypyrrole | 220-315[3][4] | TGA |
| N-Aryl Pyrrole Derivatives | Generally stable to high temperatures | TGA |
Note: Specific TGA data for monomeric this compound and the selected N-aryl pyrroles are not consistently reported. The data for polypyrrole provides a general reference for the thermal stability of the pyrrole ring itself. High thermal stability is generally expected for these aromatic compounds.
Table 3: Hydrolytic Stability
Hydrolytic stability is crucial for applications in aqueous environments. The phenylsulfonyl group is known to be susceptible to basic hydrolysis.
| Compound | Condition | Stability |
| This compound | Mild Alkaline | Susceptible to hydrolysis[5] |
| 1-Aryl-2-pyrrylideneaniline | Acidic (pH 4-8) | Hydrolysis rate is substituent-dependent[6] |
| N-Acylpyrroles | Basic | Undergoes hydrolysis[7] |
Note: Quantitative kinetic data for the hydrolysis of this compound and the selected N-aryl pyrroles under identical conditions are not available for a direct comparison.
Table 4: Photolytic Stability
Photolytic stability is important for compounds that may be exposed to light. The degradation of pyrroles can occur through direct or indirect photodegradation pathways.
| Compound | Photodegradation Pathway | Key Factors |
| Pyrrole derivatives | Direct and Indirect (with singlet oxygen and triplet state organic matter) | Substituents on the pyrrole ring heavily influence the degradation rate[8][9] |
Note: A direct comparative study of the photolytic stability of this compound and the selected N-aryl pyrroles has not been found. The stability is expected to be highly dependent on the specific substituents and the environmental conditions.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing stability data. The following are generalized protocols for key stability-assessing experiments, adapted for the compounds of interest.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of N-substituted pyrroles.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place approximately 5-10 mg of the sample (e.g., this compound) into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss (e.g., 5%) is observed.[10]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal transitions of N-substituted pyrroles.
Methodology:
-
Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 250 °C).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is identified as the peak temperature of the endothermic transition.
Hydrolytic Stability Assay
Objective: To compare the rate of hydrolysis of this compound and N-aryl pyrroles under acidic and basic conditions.
Methodology:
-
Stock Solutions: Prepare stock solutions of each test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Buffers: Prepare buffer solutions at the desired pH values (e.g., pH 2, pH 7.4, and pH 10).
-
Reaction Initiation: Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the respective buffer solutions at a constant temperature (e.g., 37 °C), achieving a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding a suitable quenching agent (e.g., an equal volume of cold acetonitrile (B52724) or a neutralizing buffer).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent compound and any degradation products. Use a UV detector at an appropriate wavelength.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of degradation and the half-life (t½) under each condition.
Photolytic Stability Assay
Objective: To assess the degradation of N-substituted pyrroles upon exposure to UV light.
Methodology:
-
Sample Preparation: Prepare solutions of the test compounds in a photolytically inert solvent (e.g., acetonitrile or water) at a known concentration.
-
Light Exposure: Place the solutions in quartz cuvettes and expose them to a controlled UV light source (e.g., a xenon lamp with filters to simulate sunlight) in a photostability chamber. A dark control sample should be kept under the same conditions but shielded from light.
-
Time Points: At specified time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analysis: Analyze the samples using HPLC-UV to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of degradation over time for the light-exposed sample, corrected for any degradation observed in the dark control. Determine the photodegradation rate constant and quantum yield if possible.
Visualizations
Factors Affecting N-Substituted Pyrrole Stability
The stability of N-substituted pyrroles is a multifactorial property. The following diagram illustrates the key relationships between the substituent, electronic effects, and the resulting stability characteristics.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for the comprehensive stability assessment of a new N-substituted pyrrole.
Conclusion
The stability of this compound is distinct from that of N-aryl pyrroles primarily due to the strong electron-withdrawing nature of the phenylsulfonyl group. This substituent significantly deactivates the pyrrole ring, which can enhance its stability towards certain electrophilic reactions but also introduces a point of lability at the N-S bond, particularly towards basic hydrolysis.
In contrast, N-aryl pyrroles exhibit stability that is more influenced by the electronic properties of the substituents on the aryl ring. While generally considered stable compounds, their reactivity and degradation pathways can be modulated by these substituents.
For a definitive and comprehensive comparison, further direct experimental studies under standardized conditions are required to generate quantitative data for bond dissociation energies, thermal decomposition temperatures, and the kinetics of hydrolytic and photolytic degradation for this series of compounds. The protocols and frameworks provided in this guide offer a foundation for conducting such critical stability assessments.
References
- 1. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 16851-82-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Studies of the Hydrolysis of 1-Arylpyrrole Imine -Journal of the Korean Chemical Society [koreascience.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Influence of the Phenylsulfonyl Group: A Computational and Comparative Guide to its Directing Effects
For researchers, scientists, and drug development professionals, understanding the intricate electronic and steric influences of functional groups is paramount in the precise design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive computational analysis of the directing effects of the phenylsulfonyl group in electrophilic aromatic substitution (EAS) reactions, offering a comparative perspective against other common substituents.
The phenylsulfonyl group (-SO₂Ph) is a powerful electron-withdrawing substituent that significantly influences the reactivity and regioselectivity of aromatic systems. Through a combination of inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack and predominantly directs incoming electrophiles to the meta position. This guide delves into the computational underpinnings of this behavior and presents experimental data to support these findings, offering a valuable resource for predicting and controlling the outcomes of reactions involving phenylsulfonyl-containing compounds.
Comparative Analysis of Directing Effects in Electrophilic Aromatic Substitution
The directing effect of a substituent in electrophilic aromatic substitution is a cornerstone of organic chemistry. The table below summarizes the experimentally observed product distribution for the nitration of benzene (B151609) bearing a phenylsulfonyl group, compared to other representative electron-withdrawing and electron-donating groups. This quantitative data clearly illustrates the strong meta-directing nature of the phenylsulfonyl group.
| Substituent | Reaction | Ortho (%) | Meta (%) | Para (%) |
| -SO₃H * | Nitration | 18.7 | 81.0 | 0.3[1] |
| -NO₂ | Nitration | 6.4 | 93.2 | 0.3 |
| -CN | Nitration | 17 | 81 | 2 |
| -CH₃ | Nitration | 58 | 5 | 37 |
| -OH | Nitration | 50-55 | ~0 | 45-50 |
Data for the benzenesulfonic acid group (-SO₃H) is presented as a close analogue to the phenylsulfonyl group, for which specific nitration isomer distribution data was found in a computational study.[1] The computational results are in agreement with the generally accepted strong meta-directing effect of sulfonyl groups.
Computational Insights into the Directing Effects
Density Functional Theory (DFT) calculations provide a powerful tool to rationalize the observed regioselectivity. The stability of the intermediate carbocation (the Wheland intermediate or σ-complex) formed upon attack of the electrophile at the ortho, para, and meta positions determines the major product.
For an aromatic ring substituted with a phenylsulfonyl group, the positive charge of the Wheland intermediate can be delocalized through resonance.
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement, making the formation of the ortho and para intermediates energetically unfavorable.
-
Meta Attack: In contrast, when the electrophile attacks at the meta position, none of the resonance structures place the positive charge on the carbon bearing the sulfonyl group. This results in a more stable intermediate compared to the ortho and para isomers, leading to the preferential formation of the meta product.
The following diagram illustrates the logical workflow for predicting the directing effect of the phenylsulfonyl group based on the stability of the Wheland intermediate.
Caption: Logical flow for determining the directing effect of the phenylsulfonyl group.
Experimental Protocols
Representative Experimental Protocol: Nitration of Diphenyl Sulfone
The following protocol is a representative example for the nitration of a phenylsulfonyl-containing compound, adapted from patent literature describing the synthesis of dinitrodiphenyl (B12803432) sulfone.[2]
Materials:
-
Diphenyl sulfone
-
Fuming nitric acid (specific gravity 1.52)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add concentrated sulfuric acid.
-
Slowly add diphenyl sulfone to the cooled sulfuric acid with continuous stirring until it is completely dissolved. Maintain the temperature between 0 and 5 °C.
-
From a dropping funnel, add fuming nitric acid dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated crude product, primarily 3,3'-dinitrodiphenyl sulfone, is collected by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.
General Computational Protocol: DFT Analysis of Regioselectivity
The following outlines a general workflow for the computational analysis of the directing effects of the phenylsulfonyl group using Density Functional Theory (DFT).
Caption: A generalized workflow for the computational analysis of EAS regioselectivity.
Computational Details:
-
Software: Gaussian, ORCA, Spartan, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) is a common and effective method.
-
Functional: A hybrid functional such as B3LYP or a range-separated functional like ωB97X-D is often used.
-
Basis Set: A Pople-style basis set like 6-31G(d) or 6-311+G(d,p), or a Dunning-style basis set such as cc-pVTZ is typically employed.
-
Solvation Model: To simulate reaction conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated.
Conclusion
The phenylsulfonyl group is a potent electron-withdrawing substituent that deactivates the aromatic ring and strongly directs incoming electrophiles to the meta position. This directing effect is well-supported by both experimental data and computational analysis, which highlights the destabilization of the ortho and para Wheland intermediates. The provided comparative data, experimental protocol, and computational workflow offer a robust framework for researchers to understand, predict, and utilize the directing effects of the phenylsulfonyl group in the design and execution of complex organic syntheses. This knowledge is critical for the efficient construction of molecules with desired substitution patterns, a fundamental aspect of drug discovery and materials science.
References
- 1. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone - Google Patents [patents.google.com]
literature review comparing the synthetic utility of various pyrrole protecting groups
A Comparative Guide to the Synthetic Utility of Pyrrole (B145914) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its electron-rich nature, however, presents a significant challenge in synthetic chemistry, often necessitating the protection of the nitrogen atom to control reactivity and prevent unwanted side reactions such as polymerization or oxidation. The choice of an appropriate protecting group is crucial for the successful outcome of a synthetic sequence. This guide provides a comprehensive comparison of commonly employed pyrrole N-protecting groups, with a focus on their synthetic utility, supported by experimental data and detailed protocols.
Introduction to Pyrrole Protection
The nitrogen atom of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases. The resulting pyrrolide anion is nucleophilic. Furthermore, the pyrrole ring is highly susceptible to electrophilic attack, primarily at the C2 and C5 positions. Protecting the nitrogen with an electron-withdrawing group can mitigate this high reactivity, allowing for more controlled functionalization of the pyrrole core. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule.
This guide will focus on four widely used protecting groups:
-
Tosyl (Ts)
-
tert-Butyloxycarbonyl (Boc)
-
Benzyl (B1604629) (Bn)
-
2-(Trimethylsilyl)ethoxymethyl (SEM)
Comparison of Pyrrole Protecting Groups
The selection of a suitable protecting group is contingent upon the specific reaction conditions planned in the synthetic route. The following tables summarize the introduction, cleavage, and stability of the four protecting groups.
Data Presentation
Table 1: Introduction of Common Pyrrole Protecting Groups
| Protecting Group | Reagents and Conditions | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Tosyl (Ts) | Pyrrole, TsCl, NaH | THF | 0 to rt | 2 - 12 | 85 - 95 |
| Boc | Pyrrole, (Boc)₂O, DMAP | CH₂Cl₂ | rt | 12 - 24 | 70 - 90 |
| Benzyl (Bn) | Pyrrole, BnBr, NaH | DMF | 0 to rt | 2 - 6 | 80 - 95 |
| SEM | Pyrrole, SEMCl, NaH | DMF | 0 to rt | 1 - 4 | 90 - 98 |
Table 2: Cleavage of Common Pyrrole Protecting Groups
| Protecting Group | Reagents and Conditions | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Tosyl (Ts) | Mg, MeOH | Methanol | 65 | 2 - 6 | 80 - 95 |
| Cs₂CO₃, MeOH/THF | MeOH/THF | rt | 12 - 24 | 85 - 98[1] | |
| Boc | TFA (20-50%) in CH₂Cl₂ | CH₂Cl₂ | 0 to rt | 0.5 - 2 | 90 - 99 |
| Heat (for thermally labile substrates) | Toluene | 110 | 1 - 5 | Variable | |
| Benzyl (Bn) | H₂, Pd/C (10%) | EtOH or MeOH | rt | 2 - 12 | 90 - 99 |
| Na, liquid NH₃ | liq. NH₃ | -78 | 1 - 2 | 85 - 95 | |
| SEM | TBAF (1M in THF) | THF | rt to 60 | 2 - 12 | 85 - 95 |
| TFA, then aq. NaHCO₃ | CH₂Cl₂, H₂O | rt | 1 - 6 | 70 - 90[2] |
Table 3: Stability of N-Protected Pyrroles to Various Reagents
| Protecting Group | Strong Acids (e.g., HCl) | Strong Bases (e.g., NaOH) | Oxidizing Agents (e.g., m-CPBA) | Reducing Agents (e.g., LiAlH₄) | Organometallics (e.g., n-BuLi) |
| Tosyl (Ts) | Stable | Labile | Stable | Labile | Stable |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile | Labile (hydrogenolysis) | Stable |
| SEM | Labile | Stable | Stable | Stable | Stable |
Experimental Protocols
N-Tosylpyrrole
The tosyl group is a robust, electron-withdrawing protecting group that significantly deactivates the pyrrole ring towards electrophilic substitution.[3]
Protocol 1: Synthesis of N-Tosylpyrrole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of N-Tosylpyrrole using Magnesium and Methanol
-
To a solution of N-tosylpyrrole (1.0 eq) in anhydrous methanol, add magnesium turnings (4.0 eq).
-
Heat the mixture to reflux (65 °C) for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected pyrrole.
N-Boc-pyrrole
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[4] Its introduction can be achieved under neutral or basic conditions. While widely used in amine protection, its application to pyrroles is somewhat limited due to its potential instability under certain electrophilic reaction conditions.[5]
Protocol 3: Synthesis of N-Boc-pyrrole
-
To a solution of pyrrole (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at room temperature, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of N-Boc-pyrrole using Trifluoroacetic Acid
-
Dissolve the N-Boc-pyrrole (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected pyrrole.
N-Benzylpyrrole
The benzyl (Bn) group is a versatile protecting group that is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis.
Protocol 5: Synthesis of N-Benzylpyrrole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 6: Deprotection of N-Benzylpyrrole by Catalytic Hydrogenolysis
-
To a solution of N-benzylpyrrole (1.0 eq) in ethanol (B145695) or methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrole.
N-(2-(Trimethylsilyl)ethoxymethyl)pyrrole (N-SEM-pyrrole)
The SEM group is stable to a variety of conditions, including Suzuki-Miyaura coupling reactions, and can be cleaved under mild conditions using fluoride (B91410) ions or acid.[6][7]
Protocol 7: Synthesis of N-SEM-pyrrole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 8: Deprotection of N-SEM-pyrrole using TBAF
-
To a solution of N-SEM-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF), add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 60 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key decision-making processes and workflows in the application of pyrrole protecting groups.
Caption: Decision tree for selecting a pyrrole protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(Phenylsulfonyl)pyrrole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(Phenylsulfonyl)pyrrole, a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. This guide outlines the necessary steps for its safe disposal, in accordance with established safety protocols and regulatory requirements.
Summary of Hazard and Disposal Information
To facilitate a quick assessment, the following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Hazard Classification | Disposal Recommendation |
| Skin Irritant (Category 2)[1] | Dispose of at an approved waste disposal plant.[1][2] |
| Serious Eye Irritant (Category 2A)[1] | Follow all applicable regional, national, and local regulations.[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Do not allow the product to enter drains.[3] |
| Hazardous Waste[1] | Treat contaminated packaging as the product itself.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its experimental lifecycle. The following protocol provides a detailed, sequential guide for laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
2. Waste Collection:
-
Solid Waste: Carefully sweep up solid this compound, avoiding dust formation.[3][4] Place the material into a suitable, clearly labeled, and closed container for disposal.[3][4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be considered hazardous waste.[3] These materials must be collected in the same manner as the chemical itself. Do not reuse containers that have held this compound.[2]
3. Waste Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.
4. Disposal Method: The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Professional waste disposal services have the expertise and equipment to handle such chemicals safely and in compliance with all regulations.
An alternative method, if permitted by local regulations and performed by a licensed facility, involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[4]
5. Regulatory Compliance: Disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[2] It is the responsibility of the waste generator to ensure full compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1-(Phenylsulfonyl)pyrrole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Phenylsulfonyl)pyrrole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact and irritation.[1][5] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 | To protect eyes from dust particles and splashes.[6] |
| Respiratory Protection | N95 dust mask or equivalent | NIOSH-approved | To prevent inhalation of airborne powder.[1][7] |
| Body Protection | Laboratory coat | --- | To protect skin and clothing from contamination.[8] |
Step-by-Step Handling and Experimental Protocols
2.1. Preparation and Weighing
-
Work Area Preparation : Ensure a clean and uncluttered workspace. All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Donning PPE : Before handling the chemical, put on all required PPE as specified in Table 1.
-
Weighing :
-
Use a dedicated, clean weighing vessel (e.g., weigh boat or glassine paper).
-
Carefully scoop the desired amount of this compound from the stock container using a clean spatula.
-
Avoid generating dust. If dust is observed, gently mist the area with a suitable solvent (e.g., the one to be used in the subsequent step) to minimize airborne particles.
-
Close the stock container tightly immediately after use.
-
Record the weight and return the stock container to its designated storage location.
-
2.2. Dissolving the Compound
-
Solvent Addition : In the fume hood, place the weighing vessel containing the this compound into the reaction flask or beaker.
-
Rinsing : Use a small amount of the desired solvent to rinse the weighing vessel, ensuring all the weighed solid is transferred into the flask.
-
Dissolution : Add the remaining solvent to the flask and stir or sonicate as required by the experimental protocol until the solid is fully dissolved.
Emergency Procedures
3.1. Accidental Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[1] |
3.2. Minor Spill Cleanup
For small spills of solid this compound:
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Containment : Prevent the spread of the dust.
-
Cleanup :
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a spill kit with absorbent pads to avoid generating dust.[5]
-
Carefully wipe or sweep the material, placing it into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
-
Disposal : Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Solid Waste : Collect any unused solid this compound and contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for "Solid Organic Hazardous Waste".
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled container for "Liquid Organic Hazardous Waste". Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Final Disposal : Arrange for pick-up and disposal by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. afd.calpoly.edu [afd.calpoly.edu]
- 4. nscc.edu [nscc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. healthcarecompliancepros.com [healthcarecompliancepros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

